5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYVJIGBLQRTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378046 | |
| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899714-76-2 | |
| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][2] This core structure is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The presence of a nitrophenyl group and a carboxylic acid moiety on the pyrazole ring of the title compound suggests its potential as a bioactive molecule and a versatile intermediate for further chemical synthesis. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.
Physicochemical Properties
The are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a complete experimental characterization is not extensively reported in the public literature. Therefore, some of the presented data are computationally predicted.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1557038-82-0 | [5] |
| Molecular Formula | C10H7N3O4 | [6] |
| Molecular Weight | 233.18 g/mol | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like DMSO and DMF (predicted) | - |
| pKa | Not reported | - |
| LogP (predicted) | 1.8 (predicted) | - |
Experimental Protocols
Synthesis of this compound
This synthesis is a two-step process: 1) Claisen condensation to form a 1,3-dicarbonyl intermediate, and 2) Cyclization with hydrazine to form the pyrazole ring.
Step 1: Synthesis of ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl oxalate.
-
Addition of Reactant: While stirring, add 3'-nitroacetophenone dropwise to the solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to precipitate the product.
-
Purification: The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate intermediate in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart illustrating the two-step synthesis of the target compound.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively studied, many pyrazole derivatives are known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[7] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanism of other pyrazole-based anti-inflammatory agents.
Caption: A diagram showing the potential inhibition of the COX pathway by the title compound.
Conclusion
This compound is a compound of interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. While comprehensive experimental data on its properties are sparse, this guide provides a summary of its known and predicted physicochemical characteristics, a detailed plausible synthesis protocol, and a visualization of a potential mechanism of action based on related compounds. Further research into the biological activities of this molecule could uncover novel therapeutic applications.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1557038-82-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, 95+% [m.chemicalbook.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the compound 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of a complete, published dataset for this specific molecule, this report combines established synthetic methodologies for related pyrazole-3-carboxylic acids with predicted and characteristic spectroscopic data. All quantitative data are summarized in structured tables for clarity, and a detailed experimental protocol is provided.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₀H₇N₃O₄ Molecular Weight: 233.18 g/mol CAS Number: While a specific CAS number for this exact isomer was not located in publicly available databases, related isomers such as 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 189083-63-4) are documented.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Expected Chemical Shifts in DMSO-d₆) | ¹³C NMR (Expected Chemical Shifts in DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~13.5 (s, 1H) | -COOH |
| ~13.0 (br s, 1H) | -NH (pyrazole) |
| ~8.60 (t, J ≈ 2.0 Hz, 1H) | H-2' (nitrophenyl) |
| ~8.25 (dd, J ≈ 8.0, 2.0 Hz, 1H) | H-4' (nitrophenyl) |
| ~8.15 (d, J ≈ 8.0 Hz, 1H) | H-6' (nitrophenyl) |
| ~7.80 (t, J ≈ 8.0 Hz, 1H) | H-5' (nitrophenyl) |
| ~7.30 (s, 1H) | H-4 (pyrazole) |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The acidic proton of the carboxylic acid and the pyrazole NH proton are expected to be broad and their chemical shifts are concentration-dependent.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid, H-bonded) | Broad, Strong |
| ~3100 | N-H stretch (pyrazole) | Medium |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| ~1610 | C=C/C=N stretch (aromatic/pyrazole) | Medium |
| ~1530 & ~1350 | N-O stretch (nitro group) | Strong |
Table 3: Mass Spectrometry (MS) Data
| Technique | Expected m/z Value | Interpretation |
| Electrospray Ionization (ESI-) | 232.03 | [M-H]⁻ |
| Electrospray Ionization (ESI+) | 234.05 | [M+H]⁺ |
| High-Resolution MS (ESI-) | 232.0364 | Calculated for C₁₀H₆N₃O₄⁻ |
Experimental Protocols
The following section outlines a plausible synthetic route for this compound, adapted from established procedures for analogous compounds.
Synthesis of Ethyl 2-(3-nitrobenzoyl)acetate
This procedure is a Claisen condensation to form the β-ketoester precursor.
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Materials: Ethyl acetate, sodium ethoxide, 3-nitrobenzoyl chloride, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
Ethyl acetate is added dropwise to the cooled sodium ethoxide solution with stirring.
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3-Nitrobenzoyl chloride, dissolved in an appropriate solvent like diethyl ether, is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for several hours and then refluxed for a short period.
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After cooling, the reaction mixture is quenched with dilute hydrochloric acid.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(3-nitrobenzoyl)acetate.
-
Synthesis of this compound
This step involves the cyclization of the β-ketoester with hydrazine.
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Materials: Ethyl 2-(3-nitrobenzoyl)acetate, hydrazine hydrate, ethanol, hydrochloric acid.
-
Procedure:
-
The crude ethyl 2-(3-nitrobenzoyl)acetate is dissolved in ethanol.
-
Hydrazine hydrate is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is partially evaporated.
-
The mixture is then acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried.
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Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.
-
Visualization of Synthetic Workflow
The logical progression of the synthesis is illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
Disclaimer: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis. The synthetic protocols are suggested methodologies and may require optimization for yield and purity. Always follow appropriate laboratory safety procedures.
Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the critical physicochemical properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. In the absence of publicly available, specific quantitative data for this compound, this document serves as an in-depth manual, outlining the essential experimental protocols for determining its solubility and stability. Adherence to these standardized methods is paramount for ensuring data quality and making informed decisions in the early stages of the drug discovery pipeline.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a structural motif present in numerous pharmacologically active agents. The nitro group and carboxylic acid moiety suggest potential for diverse biological interactions, but also introduce challenges related to solubility and stability that must be thoroughly investigated. Poor aqueous solubility can hinder oral bioavailability and complicate formulation development, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide details the requisite experimental procedures to characterize these critical attributes.
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO). This high-throughput screening method is invaluable for early-stage discovery to quickly rank compounds.[1][2][3]
Table 1: Experimental Parameters for Kinetic Solubility Assay
| Parameter | Condition | Rationale |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological pH. |
| Co-solvent | <1% DMSO | Minimizes the effect of organic solvent on solubility. |
| Incubation Time | 2 hours | Allows for rapid assessment suitable for high-throughput screening.[4] |
| Temperature | 25°C (Room Temperature) | Standard laboratory condition for initial screening. |
| Detection Method | Nephelometry or UV-Vis Spectroscopy | Nephelometry detects scattered light from precipitated particles, while UV-Vis quantifies the dissolved compound in the filtrate.[3][4] |
A detailed workflow for determining kinetic solubility using nephelometry is presented below. This method relies on the principle that undissolved particles will scatter light, providing a measure of precipitation.[3][4]
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This "shake-flask" method is considered the gold standard and is essential for lead optimization and pre-formulation studies.[2][5]
Table 2: Experimental Parameters for Thermodynamic Solubility Assay
| Parameter | Condition | Rationale |
| Solvent | PBS (pH 7.4), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (FaSSIF, FeSSIF) | Assesses solubility in various physiological environments.[6][7] |
| Incubation Time | 24 - 72 hours | Ensures equilibrium is reached between the solid and dissolved states.[1][7] |
| Temperature | 25°C or 37°C | Room temperature for standard assessment and physiological temperature for biorelevance. |
| Agitation | Continuous shaking or stirring | Facilitates the dissolution process to reach equilibrium. |
| Separation | Centrifugation followed by filtration | Removes undissolved solid material. |
| Detection Method | HPLC-UV | Provides accurate quantification of the dissolved compound.[5] |
The shake-flask method involves adding an excess of the solid compound to a buffer and agitating it until equilibrium is achieved. The concentration of the dissolved compound is then measured.
Stability Assessment
Evaluating the stability of this compound is critical to ensure its integrity during storage and to identify potential degradation pathways. Stability studies are typically conducted in both solution and solid states.
Solution-State Stability
Solution-state stability studies assess the degradation of the compound in various solvents over time.
Table 3: Experimental Parameters for Solution-State Stability
| Parameter | Condition | Rationale |
| Solvents | Aqueous buffers (pH 3, 7, 9), Acetonitrile, DMSO | Evaluates stability under acidic, neutral, basic, and common formulation solvent conditions. |
| Concentration | 1 mg/mL (or as solubility permits) | A standard concentration for assessing stability. |
| Temperature | 4°C, 25°C, 40°C | Assesses stability under refrigerated, room temperature, and accelerated conditions. |
| Time Points | 0, 24, 48, 72 hours, and 1 week | Monitors degradation over a relevant timeframe for experimental and short-term storage conditions. |
| Analysis | HPLC-UV | Quantifies the remaining parent compound and detects the formation of degradation products. |
Solid-State Stability and Forced Degradation
Solid-state stability studies evaluate the physical and chemical stability of the API in its solid form. Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and identify potential degradation products.[8] These studies are essential for developing stability-indicating analytical methods.[8]
Table 4: Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess degradation in an acidic environment.[9][10] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate degradation in a basic environment.[9][10] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidative degradation.[9][11] |
| Thermal Stress | 80°C for 48 hours (solid state) | To assess the impact of heat on the solid form.[11] |
| Photostability | Exposure to ICH-compliant light source (1.2 million lux-hours visible, 200 watt-hours/m² UV) | To evaluate sensitivity to light.[8] |
The following diagram illustrates the logical progression of a forced degradation study, from stress application to the analysis and characterization of degradation products.
Conclusion
A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a potential drug candidate. This technical guide provides the necessary framework and detailed experimental protocols for researchers to generate high-quality, reproducible data on these critical physicochemical properties. By systematically applying these methodologies, drug development professionals can build a robust data package to support formulation development, preclinical studies, and ultimately, the successful progression of this promising compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. evotec.com [evotec.com]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijisrt.com [ijisrt.com]
- 11. Forced Degradation Studies - STEMart [ste-mart.com]
A Technical Guide to the Biological Activities of Nitrophenyl Pyrazole Derivatives
Abstract: Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The incorporation of a nitrophenyl moiety can significantly modulate the biological profile of these compounds, enhancing their potential as therapeutic agents. This technical guide provides an in-depth overview of the prominent biological activities of nitrophenyl pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated biological pathways and workflows, serving as a comprehensive resource for researchers and professionals in drug discovery and development.
Anticancer Activity
Nitrophenyl pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase inhibition and the induction of apoptosis.[3][4]
Quantitative Anticancer Data
The in vitro cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with numerous derivatives showing efficacy in the low micromolar to nanomolar range.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Pyrazole-based Aurora A Kinase Inhibitor | HCT116 (Colon) | 0.39 µM | |
| Pyrazole-based Aurora A Kinase Inhibitor | MCF7 (Breast) | 0.46 µM | [3] |
| 1,3,5-trisubstituted pyrazole | MCF-7 (Breast) | 15.54 µM | [5] |
| Pyrazolo[1,5-a]pyrimidine derivative | HepG2 (Liver) | 10.05 µM | [1] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 14.97 µM (24h) | [4] |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 µM | [1] |
| 4-(5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl)benzenesulfonamide | PC-3 (Prostate) | 20.3 µM | [6] |
| Pyrazole-Thiazolidinone Derivative | Lung Cancer Cell Line | Moderate Inhibition (31.01%) | [7] |
Mechanisms of Action
1.2.1 Kinase Inhibition Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Nitrophenyl pyrazole derivatives have been identified as potent inhibitors of several kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] By binding to the ATP-binding site or allosteric sites, these compounds can block downstream signaling, leading to cell cycle arrest and inhibition of tumor growth.[8][9]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
The Predicted Mechanism of Action of Pyrazole Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The inherent structural features of the pyrazole nucleus, combined with the acidic functionality of the carboxylic acid group, make these molecules adept at interacting with a variety of biological targets. This technical guide provides a comprehensive overview of the predicted mechanism of action for pyrazole carboxylic acids, focusing on their role as enzyme inhibitors. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development in this area.
Core Mechanism of Action: Enzyme Inhibition
The predominant mechanism of action for pyrazole carboxylic acids is the inhibition of various enzymes critical to pathological processes. The pyrazole scaffold can engage in hydrogen bonding, hydrophobic, and van der Waals interactions within the active or allosteric sites of enzymes, while the carboxylic acid moiety often acts as a key anchoring group, forming strong interactions with active site residues. This dual functionality allows for potent and often selective inhibition of target enzymes.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of pyrazole carboxylic acid derivatives has been quantified against several key enzyme targets. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a comparative overview of their efficacy.
Table 1: Inhibition of Carbonic Anhydrases (CAs) by Pyrazole Carboxylic Acid Derivatives
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Reference |
| 1a | 0.042 | 1820 | 7.79 | 7.78 | [1] |
| 1b | 5.33 | 4.70 | 4.51 | 0.34 | [1] |
| 1c | 4.83 | 0.70 | 18.9 | 0.28 | [1] |
| 1d | 6.61 | 0.78 | 2.91 | 0.44 | [1] |
| 2a | 4.31 | 6.95 | 0.47 | 0.57 | [1] |
| 2b | 5.93 | 0.53 | 7.90 | 0.35 | [1] |
| 2c | 6.45 | 0.76 | 7.36 | 0.21 | [1] |
| 2d | 0.62 | 0.41 | 3.02 | 0.31 | [1] |
| Compound Series (6a-i) | 0.063–3.368 | 0.007–4.235 | - | - | [2] |
Table 2: Inhibition of Protein Kinases by Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [3] |
| 17 | Chk2 | 17.9 | - | - | [3] |
| 24 | CDK1 | 2380 | HepG2 | 0.05 | [3] |
| 25 | CDK1 | 1520 | HepG2 | 0.028 | [3] |
Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Carboxylate Derivatives
| Compound | COX-2 (IC50, µM) | Selectivity Index (SI) | Reference |
| 15c | 0.059 - 3.89 | 28.56 - 98.71 | [4] |
| 15d | 0.059 - 3.89 | 28.56 - 98.71 | [4] |
| 15h | 0.059 - 3.89 | 28.56 - 98.71 | [4] |
| 19d | 0.059 - 3.89 | 28.56 - 98.71 | [4] |
| Celecoxib (Reference) | 0.22 | 13.65 | [4] |
Key Signaling Pathways and Mechanisms
Pyrazole carboxylic acids have been shown to modulate critical cellular signaling pathways, primarily through the inhibition of protein kinases. This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis, which are particularly relevant in the context of cancer therapy.[5][6]
Protein Kinase Inhibition and Cell Cycle Arrest
Certain pyrazole carboxamides and carboxylic acids have been identified as inhibitors of protein kinases such as Casein Kinase II (CK2), AKT1, PKA, PKCα, and SAPK2a (p38).[5][7] The inhibition of these kinases can disrupt the normal progression of the cell cycle. For instance, some derivatives have been shown to induce cell cycle arrest in human breast cancer cells (MCF-7).[5][6] This is a crucial mechanism for their anticancer effects.
References
- 1. air.unipr.it [air.unipr.it]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Knorr Synthesis of Substituted Pyrazoles: A Technical Guide for Researchers
An in-depth guide on the foundational Knorr pyrazole synthesis, detailing starting materials, mechanisms, and experimental protocols for the synthesis of substituted pyrazoles. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and versatile method for the construction of this important heterocyclic motif.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The operational simplicity and broad substrate scope have established the Knorr synthesis as a vital tool in the synthesis of diverse pyrazole derivatives for drug discovery and development programs.[1]
Core Reaction and Starting Materials
The Knorr synthesis is a robust reaction that accommodates a wide variety of starting materials, allowing for the generation of a diverse array of substituted pyrazoles. The two key components are a 1,3-dicarbonyl compound and a hydrazine derivative.
1,3-Dicarbonyl Compounds: A broad range of dicarbonyl compounds can be employed in the Knorr synthesis. These include:
-
β-Diketones: Symmetrical and unsymmetrical diketones are common substrates.
-
β-Ketoesters: These are also widely used and lead to the formation of pyrazolones, which exist in tautomeric equilibrium with their corresponding hydroxypyrazoles.[3]
-
β-Ketoamides: Similar to β-ketoesters, these substrates also yield pyrazolone derivatives.
The nature of the substituents on the 1,3-dicarbonyl compound directly influences the substitution pattern of the resulting pyrazole.
Hydrazine Derivatives: The choice of hydrazine determines the substituent on the N1 position of the pyrazole ring.
-
Hydrazine Hydrate: The simplest hydrazine, it yields N-unsubstituted pyrazoles.
-
Substituted Hydrazines: Alkyl and aryl hydrazines are frequently used to introduce substituents at the N1 position. Phenylhydrazine is a common example.[3]
It is important to note that hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[3]
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis proceeds via a well-established mechanism.[4] The reaction is typically acid-catalyzed and begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[4] Subsequent dehydration of the resulting cyclic intermediate yields the stable, aromatic pyrazole ring.[1][4]
References
An In-depth Technical Guide to 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 1557038-82-0)
Disclaimer: Extensive literature searches for the specific chemical entity with CAS number 1557038-82-0, 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid, did not yield specific peer-reviewed publications detailing its synthesis, biological activity, or mechanism of action. The compound is listed by several chemical suppliers, suggesting its primary role as a synthetic building block. This guide, therefore, provides a comprehensive overview based on the well-established chemistry and biological activities of structurally related pyrazole-3-carboxylic acid derivatives, offering valuable insights for researchers and drug development professionals.
Core Chemical Information
While specific experimental data for this compound is not publicly available, its basic chemical properties can be derived from its structure.
| Property | Value |
| CAS Number | 1557038-82-0 |
| Molecular Formula | C₁₀H₇N₃O₄ |
| Molecular Weight | 233.18 g/mol |
| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])C2=CC(=NN2)C(=O)O |
| Chemical Name | This compound |
Synthetic Strategies for Pyrazole-3-Carboxylic Acids
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is a well-documented area of organic chemistry. Several general methodologies can be proposed for the synthesis of the title compound, primarily involving the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.
A plausible synthetic route, based on established protocols for analogous compounds, would involve the reaction of a 1,3-dicarbonyl synthon derived from 3'-nitroacetophenone with a glyoxylate equivalent, followed by cyclization with hydrazine.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
General Experimental Protocol for Claisen Condensation and Cyclization:
-
Step 1: Formation of the 1,3-Dicarbonyl Intermediate. To a solution of a strong base, such as sodium ethoxide in ethanol, is added 3'-nitroacetophenone. The mixture is stirred at room temperature, followed by the dropwise addition of diethyl oxalate. The reaction is typically stirred for several hours to ensure complete formation of the ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate intermediate.
-
Step 2: Cyclization to the Pyrazole Ring. The resulting solution containing the dicarbonyl intermediate is acidified, and hydrazine hydrate is added. The mixture is then heated to reflux for several hours. Progress of the reaction is monitored by thin-layer chromatography.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product, the ethyl ester of this compound, can be purified by recrystallization.
-
Step 4: Hydrolysis to the Carboxylic Acid. The purified ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the final product, this compound.
Potential Biological Activities and Therapeutic Targets
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle. Pyrazole-3-carboxylic acid derivatives, in particular, have been extensively investigated for a wide range of biological activities.
Table of Potential Biological Activities of Structurally Related Pyrazole-3-Carboxylic Acids:
| Biological Activity | Potential Molecular Target(s) | Notes and References |
| Anticancer | Kinases (e.g., EGFR, BRAF), Tubulin, DNA | Derivatives have shown antiproliferative effects against various cancer cell lines, including lung, breast, and leukemia.[1][2] |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | The pyrazole core is present in several NSAIDs (e.g., celecoxib). Derivatives may inhibit pro-inflammatory mediators.[3][4] |
| Antimicrobial | Bacterial and fungal enzymes involved in essential metabolic pathways | Various substituted pyrazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6] |
| Enzyme Inhibition | Carbonic Anhydrases, Acrosin, HDACs | The carboxylic acid moiety can act as a zinc-binding group in metalloenzymes. Specific derivatives have shown potent and selective inhibition of various enzymes.[7] |
Potential Signaling Pathway Involvement:
Given the documented anticancer activity of related compounds, a logical workflow for investigating the mechanism of action of this compound would involve assessing its impact on key cancer-related signaling pathways.
Caption: Experimental workflow for elucidating the anticancer mechanism of action.
Conclusion and Future Directions
While specific experimental data for this compound (CAS 1557038-82-0) remains elusive in the public domain, the rich chemistry and diverse biological activities of the pyrazole-3-carboxylic acid scaffold provide a strong foundation for its potential as a valuable building block in drug discovery and materials science.
For researchers and drug development professionals, this compound represents an opportunity for novel intellectual property. Future investigations should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a robust synthetic protocol and complete analytical characterization.
-
Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory mediators, and microbial enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that contribute to any observed biological activity.
The information presented in this guide, drawn from the broader knowledge of pyrazole chemistry, should serve as a valuable resource for initiating such investigations.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on the therapeutic potential of 5-aryl-1H-pyrazole-3-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
The 5-aryl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth review of the current state of research on these compounds, focusing on their anticancer and anti-inflammatory activities. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes the primary signaling pathways implicated in their mechanism of action.
Therapeutic Potential
5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated for a variety of biological activities. The primary areas of therapeutic promise for this class of compounds are in oncology and inflammatory diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 5-aryl-1H-pyrazole-3-carboxylic acids, with a particular emphasis on their role as inhibitors of carbonic anhydrases (CAs). Specifically, isoforms CA IX and CA XII are tumor-associated enzymes that are overexpressed in many hypoxic tumors.[1] These enzymes play a crucial role in pH regulation in the tumor microenvironment, promoting tumor cell survival and proliferation.[2] By inhibiting these enzymes, 5-aryl-1H-pyrazole-3-carboxylic acids can disrupt this pH balance, leading to increased cell death in hypoxic tumor conditions.[2] The selective inhibition of these tumor-associated CAs over cytosolic isoforms (hCA I and II) is a key aspect of their therapeutic potential, suggesting a favorable side-effect profile.[1]
Beyond carbonic anhydrase inhibition, some pyrazole derivatives have been shown to induce apoptosis in cancer cells.[3][4] The induction of programmed cell death is a cornerstone of many successful anticancer therapies.
Anti-inflammatory Activity
Pyrazole derivatives have a long history in the development of anti-inflammatory agents, with celecoxib being a well-known example.[3] The anti-inflammatory effects of 5-aryl-1H-pyrazole-3-carboxylic acids and their derivatives are often attributed to their ability to modulate key inflammatory pathways. While much of the research has focused on derivatives such as esters and amides, the core carboxylic acid structure is a key pharmacophore.[5][6] The mechanism of action is believed to involve the inhibition of inflammatory mediators and the modulation of signaling pathways such as the NF-κB pathway.[6]
Quantitative Data
The following tables summarize the quantitative data for the biological activity of 5-aryl-1H-pyrazole-3-carboxylic acids and their close derivatives.
Table 1: Carbonic Anhydrase Inhibition by 5-Aryl-1H-Pyrazole-3-Carboxylic Acids [1]
| Compound (Substitution on 5-Aryl Ring) | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |
| Unsubstituted | >100 | >100 | 50.3 | 4.8 |
| 4-Methyl | >100 | >100 | 48.2 | 4.1 |
| 4-Ethyl | >100 | >100 | 45.1 | 4.0 |
| 4-Propyl | >100 | >100 | 39.8 | 3.8 |
| 4-Isopropyl | >100 | >100 | 35.6 | 3.5 |
| 4-Butyl | >100 | >100 | 30.1 | 3.2 |
| 4-tert-Butyl | >100 | >100 | 25.4 | 3.0 |
| 4-Fluoro | >100 | >100 | 49.1 | 4.5 |
| 4-Chloro | >100 | >100 | 47.5 | 4.3 |
| 4-Bromo | >100 | >100 | 46.8 | 4.2 |
| 2,3-Dimethyl | >100 | >100 | 24.8 | 28.7 |
| 2,4-Dimethyl | >100 | >100 | 15.3 | 20.1 |
| 2,5-Dimethyl | >100 | >100 | 10.2 | 15.8 |
| 2,6-Dimethyl | >100 | >100 | 5.1 | 10.4 |
| 3,4-Dimethyl | >100 | >100 | 33.5 | 18.9 |
| 3,5-Dimethyl | >100 | >100 | 8.7 | 12.6 |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | Activity | IC50 | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | Not specified | Growth inhibition | 49.85 μM | [3] |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 | Cytotoxicity | 26 µM | [3] |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | Autophagy induction | 32 μM (48h) | [3] |
| Substituted coumarin pyrazole carbaldehyde (P-03) | A549 | Cytotoxicity | 13.5 μM | [4] |
Experimental Protocols
Synthesis of 5-Aryl-1H-Pyrazole-3-Carboxylic Acids
A general and widely used method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves a two-step process starting from a substituted acetophenone.[5]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate (Intermediate)
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl oxalate.
-
To this mixture, add a solution of the appropriately substituted acetophenone in absolute ethanol dropwise with stirring.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the resulting precipitate is filtered, washed with ethanol and diethyl ether, and then dried to yield the intermediate ethyl 2,4-dioxo-4-arylbutanoate.
Step 2: Synthesis of 5-Aryl-1H-Pyrazole-3-Carboxylic Acid
-
A suspension of the ethyl 2,4-dioxo-4-arylbutanoate intermediate is prepared in glacial acetic acid.
-
To this suspension, hydrazine hydrate is added dropwise with constant stirring.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-1H-pyrazole-3-carboxylic acid.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow instrument to measure the CO2 hydration reaction.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. The inhibitors (5-aryl-1H-pyrazole-3-carboxylic acids) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is used.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a short period. This mixture is then rapidly mixed with a CO2-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated to bicarbonate and a proton, causing a pH change.
-
Data Analysis: The initial rates of the enzymatic reaction are determined. The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a standard method to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds (5-aryl-1H-pyrazole-3-carboxylic acid derivatives) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 5-aryl-1H-pyrazole-3-carboxylic acids are mediated through their interaction with specific cellular signaling pathways.
Carbonic Anhydrase IX (CA IX) Inhibition Pathway in Cancer
In hypoxic tumors, the transcription factor HIF-1α is stabilized and promotes the expression of CA IX. CA IX, a transmembrane enzyme, catalyzes the hydration of extracellular CO2 to bicarbonate and protons. This process contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are favorable for tumor cell survival and proliferation. Inhibition of CA IX by 5-aryl-1H-pyrazole-3-carboxylic acids disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Anti-inflammatory agents can interfere with this pathway at multiple levels, preventing the activation of NF-κB and the subsequent inflammatory response.
Apoptosis Signaling Pathway in Cancer Therapy
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell. Anticancer agents, including certain pyrazole derivatives, can induce apoptosis by activating components of these pathways, leading to the selective elimination of cancer cells.
Conclusion
5-Aryl-1H-pyrazole-3-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their selective inhibition of tumor-associated carbonic anhydrases, coupled with their potential to modulate key inflammatory and apoptotic pathways, underscores their significance in the fields of oncology and inflammation. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, providing a solid foundation for further investigation and optimization of this important class of compounds. Future research should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to develop next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
The Ascendancy of Nitrophenyl-Substituted Pyrazoles: A Journey of Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. Among the vast landscape of pyrazole derivatives, those bearing a nitrophenyl substituent have garnered significant attention due to their pronounced and diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthetic history of nitrophenyl-substituted pyrazoles, detailing key experimental protocols, presenting quantitative biological data, and visualizing relevant signaling pathways to offer a valuable resource for researchers in the field.
A Historical Perspective on Synthesis: From Classical Condensations to Modern Methodologies
The journey of synthesizing nitrophenyl-substituted pyrazoles has evolved from traditional cyclization reactions to more sophisticated and efficient modern techniques.
The classical and most fundamental approach to the pyrazole core is the Knorr pyrazole synthesis , first reported in 1883. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In the context of nitrophenyl-pyrazoles, this typically involves the reaction of a nitrophenylhydrazine with a suitable 1,3-dicarbonyl compound. The regioselectivity of this reaction can be influenced by the substitution pattern of both reactants and the reaction conditions.
Over the decades, numerous advancements have been made to improve the efficiency, yield, and diversity of pyrazole synthesis. Modern methods offer greater control and access to a wider range of functionalized derivatives. These include:
-
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for generating molecular diversity. MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of pyrazoles. This technique often leads to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating.
-
Green Chemistry Approaches: In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For pyrazole synthesis, this has translated into the use of greener solvents (e.g., water, ethanol), solvent-free conditions, and reusable catalysts.
Key Synthetic Protocols: A Practical Guide
To facilitate the practical application of this knowledge, detailed experimental protocols for the synthesis of representative nitrophenyl-substituted pyrazoles are provided below.
Synthesis of 3,5-Dimethyl-4-(4'-Nitrophenyl)-1H-Pyrazole
This protocol describes a common method for the synthesis of a 4-aryl-3,5-dimethylpyrazole derivative.
Materials:
-
3-(4-Nitrophenyl)pentane-2,4-dione (1.4 mmol, 0.3 g)
-
Hydrazine hydrate (1.7 mmol, 0.08 mg)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 3-(4-nitrophenyl)pentane-2,4-dione in ethanol at room temperature, add hydrazine hydrate.[2]
-
Heat the mixture under reflux for 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.[2]
-
Purify the residue by recrystallization from ethanol to yield the final product as a white solid.[2]
Expected Yield: 76%[2]
Synthesis of 1-Acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles
This multi-step synthesis involves the initial formation of a chalcone followed by cyclization and acetylation.
Step 1: Synthesis of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones (Chalcones)
-
Dissolve 5-(4-nitrophenyl)furan-2-carbaldehyde (0.01 mole) in a mixture of methanol and DMF (15+5 ml).[3]
-
Add a solution of the appropriate substituted acetophenone (0.01 mole) in a minimum amount of methanol (10 ml).[3]
-
Make the solution alkaline by adding 40% NaOH (1 ml).[3]
-
Stir the reaction mixture for 20-24 hours at room temperature.[3]
-
Isolate the product by filtration and recrystallize from a suitable solvent.[3]
Step 2: Synthesis of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles
-
Reflux a mixture of the chalcone from Step 1 (0.01 mole) and hydrazine hydrate (0.04 mole) in glacial acetic acid (25 ml) for 10-13 hours.[3]
-
Pour the cooled solution onto crushed ice.[3]
-
Isolate the precipitated product by filtration and recrystallize from a suitable solvent to obtain the pure acetylated pyrazole.[3]
Biological Activities and Quantitative Data
Nitrophenyl-substituted pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize key quantitative data from various studies to allow for easy comparison.
Table 1: Antimicrobial Activity of Nitrophenyl-Substituted Pyrazoles (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Escherichia coli | Streptococcus epidermidis | Aspergillus niger | Reference |
| Compound 3 | 0.25 | - | - | [4] |
| Compound 4 | - | 0.25 | - | [4] |
| Compound 2 * | - | - | 1 | [4] |
| Ciprofloxacin (Standard) | 0.5 | 4 | - | [4] |
| Clotrimazole (Standard) | - | - | 2 | [4] |
*The specific structures for compounds 2, 3, and 4 can be found in the cited reference.[4]
Table 2: Anti-inflammatory Activity of Nitrophenyl-Substituted Pyrazoles (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | Cell Line | Reference |
| Compound 5 | - | - | A549 | [5] |
| IC50 Value | - | - | 10.67 ± 1.53 | [5] |
| Compound 2 | - | - | A549 | [5] |
| IC50 Value | - | - | 24.0 ± 3.46 | [5] |
| Compound 3 | - | - | A549 | [5] |
| IC50 Value | - | - | 28.0 ± 1.0 | [5] |
| Compound 10 | - | - | A549 | [5] |
| IC50 Value | - | - | 29.67 ± 5.51 | [5] |
| Compound 9 | - | - | A549 | [5] |
| IC50 Value | - | - | 51.5 ± 4.95 | [5] |
Table 3: Anticancer Activity of Nitrophenyl-Substituted Pyrazoles (IC50 in µM)
| Compound | HCT116 (Colon) | MCF7 (Breast) | Aurora A Kinase | Reference |
| Compound 6 | 0.39 | 0.46 | 0.16 | [6] |
| Compound 7 | 0.789 (HT29) | - | 28.9 nM (Aurora A) | [6] |
| Compound 24 | 1.68 | - | - | [6] |
| Compound 25 | 0.035 | - | - | [6] |
*The specific structures for compounds 6, 7, 24, and 25 can be found in the cited reference.[6]
Signaling Pathways and Mechanisms of Action
To understand the therapeutic potential of nitrophenyl-substituted pyrazoles, it is crucial to elucidate their mechanisms of action at the molecular level. While specific signaling pathways for many novel nitrophenyl-pyrazoles are still under investigation, the mechanisms of well-established pyrazole-containing drugs can provide valuable insights.
Celecoxib: A COX-2 Selective Inhibitor
Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]
Beyond its COX-2 inhibitory activity, celecoxib has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins like PDK1 and AKT1.[8] It can also mediate its effects through a COX-2-independent pathway involving the activation of AMP-activated protein kinase (AMPK).[9]
Rimonabant: A Cannabinoid Receptor Antagonist
Rimonabant, a pyrazole derivative developed as an anti-obesity drug, acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[10][11] CB1 receptors are primarily found in the central nervous system and peripheral tissues and are involved in regulating appetite and energy metabolism.[12] By blocking the CB1 receptor, rimonabant was shown to reduce appetite and food intake.[10][12]
Conclusion and Future Directions
The field of nitrophenyl-substituted pyrazoles continues to be a fertile ground for drug discovery. The synthetic accessibility of this scaffold, coupled with its proven track record of biological activity, ensures its continued exploration. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the elucidation of precise mechanisms of action for novel derivatives, and the optimization of lead compounds to enhance their therapeutic indices. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to propel these future research endeavors.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. academic.oup.com [academic.oup.com]
- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 11. Rimonabant - Wikipedia [en.wikipedia.org]
- 12. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic and Steric Effects of Substituents in Pyrazole Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The synthesis of substituted pyrazoles is, therefore, a critical endeavor. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone for accessing this important class of compounds. However, the use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines introduces the challenge of regioselectivity, potentially leading to the formation of two distinct regioisomers.
This technical guide provides a comprehensive exploration of the electronic and steric effects of substituents on the formation of pyrazoles, with a primary focus on the Knorr synthesis. Understanding and controlling these effects are paramount for the efficient and selective synthesis of the desired biologically active isomer. This document will delve into the reaction mechanism, present quantitative data on regioselectivity, provide detailed experimental protocols, and illustrate key concepts with diagrams to aid researchers in navigating the complexities of pyrazole synthesis.
The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
The Knorr pyrazole synthesis proceeds through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two possible reaction pathways and, consequently, the potential for two regioisomeric pyrazole products. The regiochemical outcome is governed by a delicate interplay of electronic and steric factors of the substituents on both reactants, as well as the reaction conditions.[2]
Electronic Effects
The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role in determining the regioselectivity.
-
Substituents on the 1,3-Dicarbonyl Compound: Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity. Therefore, the initial attack of the hydrazine will preferentially occur at the carbonyl carbon bearing the more electron-withdrawing substituent. For example, in the reaction of a 1-aryl-3-alkyl-1,3-diketone, the aryl group is more electron-withdrawing than the alkyl group, directing the initial attack to the aryl-substituted carbonyl.[2]
-
Substituents on the Hydrazine: The substituent on the hydrazine (R3) influences the nucleophilicity of the two nitrogen atoms. The substituted nitrogen (N-R3) is generally less nucleophilic due to steric hindrance and electronic effects. The terminal NH2 group is typically the more nucleophilic center and will initiate the attack on the dicarbonyl compound.[3]
Steric Effects
Steric hindrance from bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can significantly influence the regiochemical outcome. The nucleophilic attack of the hydrazine will be favored at the less sterically hindered carbonyl group. For instance, if R1 is a bulky group (e.g., tert-butyl) and R2 is a smaller group (e.g., methyl), the hydrazine will preferentially attack the carbonyl adjacent to the methyl group.[4]
The interplay between electronic and steric effects can be complex. In some cases, they may reinforce each other, leading to high regioselectivity. In other instances, they may be opposing, resulting in a mixture of regioisomers.
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis, highlighting the influence of substituents and reaction conditions.
Table 1: Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Phenylhydrazine
| R1 | R2 | Solvent | Ratio of Regioisomers (A:B) | Reference |
| Aryl | CH3 | Conventional | 98:2 | [2] |
| 2-Furyl | CF3 | EtOH | 36:64 | [5] |
| 2-Furyl | CF3 | TFE | 85:15 | [5] |
| 2-Furyl | CF3 | HFIP | 97:3 | [5] |
| 2-Furyl | CF2CF3 | EtOH | 64:36 | [5] |
| 2-Furyl | CF2CF3 | TFE | 98:2 | [5] |
| 2-Furyl | CF2CF3 | HFIP | >99:<1 | [5] |
Regioisomer A corresponds to the N-phenyl group adjacent to R1, and Regioisomer B corresponds to the N-phenyl group adjacent to R2. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
The data clearly demonstrates that the choice of solvent can dramatically influence the regioselectivity of the reaction. The use of fluorinated alcohols like TFE and HFIP can significantly enhance the formation of one regioisomer.[5] This is attributed to the ability of these solvents to better stabilize the transition state leading to the preferred isomer.
Experimental Protocols
This section provides detailed methodologies for key experiments in pyrazole synthesis, focusing on procedures that allow for the investigation of substituent effects and regioselectivity.
General Procedure for the Knorr Synthesis of Substituted Pyrazoles
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines. Optimization may be required for specific substrates.[6]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, or aprotic dipolar solvents like N,N-dimethylacetamide)
-
Acid catalyst (e.g., glacial acetic acid, HCl) (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the substituted hydrazine to the solution. The addition may be exothermic.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aromaticity of Pyrazole Ring Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the aromaticity of the pyrazole ring, a fundamental five-membered heterocyclic system prevalent in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its aromatic character, present quantitative measures of aromaticity, detail the experimental and computational protocols used for its assessment, and explore the influence of substituents on electron delocalization.
Core Concepts of Pyrazole Aromaticity
Pyrazole (C₃H₄N₂) is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. Its aromaticity stems from a planar, cyclic arrangement of atoms with a delocalized system of six π-electrons, conforming to Hückel's rule (4n+2 π-electrons, where n=1). The pyrazole ring features two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which is sp²-hybridized and contributes two electrons to the aromatic sextet from its p-orbital lone pair. The other is a "pyridine-like" nitrogen (N2), which is also sp²-hybridized but contributes only one electron to the π-system; its lone pair resides in an sp² orbital in the plane of the ring, contributing to the molecule's basicity.
This electronic configuration results in a resonance-stabilized system with significant delocalization, although studies suggest its aromaticity is less pronounced than that of benzene but comparable to other five-membered heterocycles like pyrrole and imidazole.
Quantitative Assessment of Aromaticity
The aromaticity of pyrazole is not just a qualitative concept but can be quantified using various indices derived from computational and experimental data. These indices assess different aspects of aromaticity, including geometry, magnetic properties, and electronic delocalization.
Table 1: Calculated Aromaticity Indices for Unsubstituted Pyrazole
| Aromaticity Index | Value | Description | Source(s) |
|---|---|---|---|
| MCI (a.u.) | 0.047 | Multi-Center Index: Measures cyclic electronic delocalization. For comparison, benzene is 0.072 a.u. | |
| NICS(0) (ppm) | -8.5 to -8.3 | Nucleus-Independent Chemical Shift: Measures magnetic shielding at the ring's geometric center. Negative values indicate diatropic ring currents characteristic of aromaticity. | |
| NICS(1) (ppm) | - | NICS at 1 Å above the ring: Often considered a better measure of π-electron aromaticity by minimizing σ-bond contributions. Specific values for pyrazole require targeted calculations but are expected to be negative. | |
| HOMA | ~0.59 | Harmonic Oscillator Model of Aromaticity: A geometry-based index where 1 indicates a fully aromatic system (like benzene) and 0 indicates a non-aromatic system. The value indicates partial electron delocalization. |
| ASE (kcal/mol) | - | Aromatic Stabilization Energy: The energy difference between the cyclic, delocalized system and a hypothetical, non-aromatic analogue. Calculation is highly dependent on the chosen reference state. | |
Table 2: Experimental and Calculated Bond Lengths of Unsubstituted Pyrazole (in Angstroms, Å)
| Bond | X-ray Diffraction Data (Å) | DFT Calculated Data (Å) | Description | Source(s) |
|---|---|---|---|---|
| N1–N2 | 1.356 | ~1.35 | Intermediate between a single and double bond. | |
| N2–C3 | 1.347 | ~1.34 | Significant double-bond character. | |
| C3–C4 | 1.395 | ~1.38 | Aromatic-like bond length. | |
| C4–C5 | 1.393 | ~1.39 | Aromatic-like bond length. |
| C5–N1 | - | ~1.36 | Intermediate between a single and double bond. | |
Methodologies for Aromaticity Determination
Assessing the aromaticity of pyrazole involves a synergistic approach combining computational modeling and experimental verification.
Protocol 1: Single-Crystal X-ray Diffraction
This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths and planarity, which are crucial for geometry-based aromaticity indices like HOMA.
-
Crystal Growth & Selection: Grow a suitable single crystal of the pyrazole derivative. Select a high-quality crystal under a polarizing microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100–170 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution: Process the collected diffraction images. Solve the crystal structure using direct methods or intrinsic phasing with software like SHELXT.
-
Structure Refinement: Refine the structural model by a least-squares method using software like SHELXL. This process yields the final atomic coordinates, bond lengths, and bond angles.
-
Data Analysis: Analyze the refined structure for key geometric parameters. Calculate the deviation from planarity and use the bond lengths to compute the HOMA index.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides experimental evidence for aromaticity through chemical shifts, which are influenced by magnetically induced ring currents.
-
Sample Preparation: Dissolve a precisely weighed sample of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts (δ) of the ring protons and carbons. In an aromatic pyrazole ring, protons attached to the ring typically appear in the downfield region (e.g., ~7.5-7.8 ppm for C3/C5-H in 4-halopyrazoles), indicative of a diatropic ring current.
-
Comparison: Compare the observed chemical shifts with those of non-aromatic reference compounds to qualitatively assess the magnitude of the ring current effect.
Protocol 3: Calculation of NICS (Nucleus-Independent Chemical Shift)
NICS is the most widely used magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding at a specific point in space.
-
Geometry Optimization: Perform a full geometry optimization of the pyrazole molecule using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311+G(d,p) basis set, using software like Gaussian.
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
NICS Calculation Setup: Using the optimized coordinates, set up an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. Place a "dummy atom" or "ghost atom" (Bq) at the geometric center of the pyrazole ring (NICS(0)) and at a position 1 Å directly above the ring center (NICS(1)).
-
Execution and Analysis: Run the calculation. The NICS value is the negative of the isotropic magnetic shielding value reported for the ghost atom. A negative NICS value indicates aromaticity (diatropic current), while a positive value indicates anti-aromaticity (paratropic current).
Protocol 4: Calculation of the HOMA Index
The HOMA index is a geometry-based descriptor calculated from bond lengths.
-
Obtain Geometry: Use bond lengths obtained from a high-level geometry optimization (see Protocol 3, step 1) or from high-quality X-ray crystallography data (see Protocol 1).
-
Apply HOMA Formula: Calculate the HOMA index using its defining equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] Where:
-
n is the number of bonds in the ring.
-
α is a normalization constant specific to the bond type (e.g., C-C, C-N, N-N).
-
R_opt is the optimal bond length for that bond type in a fully aromatic system.
-
R_i is the actual bond length in the pyrazole molecule.
-
-
Interpretation: Analyze the resulting HOMA value. A value of 1 signifies a fully aromatic system, while a value of 0 or less indicates a non-aromatic system.
Visualizations of Aromaticity Assessment
The Effect of Substituents on Aromaticity
The electronic nature and position of substituents can significantly modulate the aromaticity of the pyrazole ring.
-
N-Substitution: Substitution at the N1 position generally decreases aromaticity, particularly with electron-withdrawing groups. This is because such groups pull electron density from the pyrrole-like nitrogen's lone pair, hindering its participation in the aromatic sextet.
-
C-Substitution:
-
Electron-Withdrawing Groups (EWGs): When placed at the C3 or C5 positions, EWGs reduce electron density in the ring, generally decreasing aromaticity.
-
Electron-Donating Groups (EDGs): EDGs typically hinder cyclic delocalization when attached to most positions on N-heterocycles.
-
The C4 Position Anomaly: The C4 position of pyrazole is unique. Electron-donating substituents at C4 can increase aromaticity, while electron-withdrawing groups at this position decrease it. This is contrary to the effects observed at other positions.
-
These substituent effects are critical in drug design, as they influence the pyrazole ring's reactivity, lipophilicity, and ability to engage in hydrogen bonding and π-stacking interactions with biological targets.
Aromaticity and Chemical Reactivity
The inherent aromaticity of the pyrazole ring dictates its chemical reactivity. The resonance stabilization makes it less reactive than its non-aromatic counterparts, such as pyrazoline.
-
Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, primarily at the electron-rich C4 position. The nitrogen atoms reduce electron density at the C3 and C5 positions, making C4 the most favorable site for substitution.
-
Cycloaddition Reactions: Vinylpyrazoles are generally reluctant to participate as dienes in Diels-Alder reactions. This is because the reaction would require the disruption of the pyrazole's aromaticity in the transition state, which is energetically unfavorable.
-
Nucleophilic Aromatic Substitution: An unsubstituted pyrazole ring is electron-rich and generally does not react with nucleophiles. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr).
Methodological & Application
detailed experimental protocol for synthesizing 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Application Note: Synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Abstract
This document provides a comprehensive experimental protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The protocol details a three-step process commencing with a Claisen condensation, followed by a cyclization reaction with hydrazine hydrate to form the pyrazole ring, and concluding with the hydrolysis of the resulting ester. This application note is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. All procedures should be performed by technically qualified individuals with strict adherence to laboratory safety standards.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The title compound, this compound, serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications. The synthetic pathway described herein is an established and reliable method for producing this intermediate with good yield and purity.
Safety and Handling
Proper safety precautions are essential when handling the reagents and intermediates involved in this synthesis.
-
Hazard Identification : The target compound, this compound, is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[3][4]
-
Ventilation : All steps should be performed in a well-ventilated fume hood to avoid inhalation of dust, fumes, or vapors.[1][3]
-
Reagent Handling :
-
Sodium Ethoxide : Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere.
-
Hydrazine Hydrate : Toxic and corrosive. It is also a suspected carcinogen. Handle with extreme care.
-
Diethyl Oxalate : Irritant.
-
Acids and Bases : Concentrated HCl and NaOH are corrosive. Handle with care.
-
In case of exposure, consult the relevant Safety Data Sheet (SDS) and seek medical attention immediately.[2][4][5]
Overall Reaction Scheme
The synthesis is accomplished via the following three-step reaction pathway.
Caption: Overall three-step synthesis pathway.
Experimental Protocol
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| 3-Nitroacetophenone | 121-89-1 | C₈H₇NO₃ | 165.15 | ≥98% |
| Diethyl Oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 | ≥99% |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 | ≥96% |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | 80% in H₂O |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥98% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (w/w) |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | ≥99.7% |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
Table 2: Equipment
| Equipment | Description |
| Three-neck round-bottom flasks | 250 mL, 500 mL |
| Reflux condenser | Standard taper joints |
| Magnetic stirrer and hotplate | With temperature control |
| Dropping funnel | 100 mL |
| Buchner funnel and flask | For vacuum filtration |
| pH meter or pH paper | For acidity measurement |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
Caption: Experimental workflow diagram.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate
-
Setup : Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation : In the flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 100 mmol) to 100 mL of absolute ethanol. Alternatively, use commercially available sodium ethoxide (6.8 g, 100 mmol).
-
Reaction : To the stirred solution of sodium ethoxide, add 3-nitroacetophenone (16.5 g, 100 mmol).
-
Addition : Slowly add diethyl oxalate (14.6 g, 100 mmol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reflux : After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with 2M HCl. A yellow precipitate will form.
-
Isolation : Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude diketoester.
Step 2: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate
-
Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude diketoester from Step 1 (approx. 100 mmol) in 150 mL of absolute ethanol.
-
Addition : Add hydrazine hydrate (5.0 g, 100 mmol, 80% solution) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux : Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation : Pour the concentrated mixture into 200 mL of ice-cold water. A pale yellow or off-white solid will precipitate.
-
Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude ester can be purified by recrystallization from an ethanol/water mixture if necessary.
Step 3: Synthesis of this compound
-
Setup : In a 250 mL round-bottom flask, suspend the crude ethyl pyrazole-3-carboxylate from Step 2 (approx. 90 mmol) in 100 mL of water.
-
Hydrolysis : Add a solution of sodium hydroxide (7.2 g, 180 mmol) in 50 mL of water. Heat the mixture to 80-90°C and stir for 4 hours. The suspension should become a clear solution as the hydrolysis proceeds.
-
Work-up : Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Acidification : Transfer the filtrate to a beaker and place it in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl dropwise with vigorous stirring. A white or off-white precipitate will form.
-
Isolation : Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing : Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Drying : Dry the final product in a vacuum oven at 60°C to a constant weight.
Purification and Characterization
-
Purification : The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Characterization : The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR : To confirm the proton chemical environment.
-
¹³C NMR : To confirm the carbon skeleton.
-
FT-IR : To identify characteristic functional groups (C=O, N-H, NO₂).
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
Melting Point : To assess purity.
-
Expected Results
Table 3: Reaction Parameters and Expected Yield
| Step | Reaction Time | Temperature | Expected Yield | Appearance |
| 1 | 4 hours | Reflux | 80-85% | Yellow solid |
| 2 | 6 hours | Reflux | 85-90% | Pale yellow solid |
| 3 | 4 hours | 80-90°C | 90-95% | Off-white solid |
| Overall | - | - | 65-75% | Off-white solid |
Disclaimer: This protocol is intended for informational purposes for qualified professionals. All chemical reactions should be performed in a controlled laboratory setting with appropriate safety measures. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes and Protocols for 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid in Cyclooxygenase (COX) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Pyrazole derivatives have emerged as a promising class of selective COX-2 inhibitors. This document provides detailed application notes and protocols for the evaluation of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid as a potential COX inhibitor. While specific experimental data for this exact compound is not publicly available, the provided protocols are based on established methods for analogous pyrazole-based inhibitors and can be readily adapted.
Data Presentation: COX Inhibition Profile of Structurally Related Pyrazole Derivatives
To provide a reference for the expected activity of this compound, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of structurally similar pyrazole derivatives reported in the literature. This data allows for a comparative assessment of potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference Compound |
| Celecoxib | 15 | 0.04 | 375 | Yes |
| 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | >100 | 0.05 | >2000 | No |
| 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 12.5 | 0.25 | 50 | No |
Note: The IC50 values are indicative and can vary depending on the specific assay conditions. The Selectivity Index (SI) is a crucial parameter for evaluating the COX-2 selectivity of a compound. A higher SI value indicates greater selectivity for COX-2 over COX-1.
Signaling Pathways
Understanding the mechanism of action of COX inhibitors requires knowledge of the arachidonic acid cascade and the subsequent prostaglandin signaling pathways.
Arachidonic Acid Cascade
The following diagram illustrates the conversion of arachidonic acid by COX enzymes into prostaglandins, which are key mediators of inflammation.
Caption: The Arachidonic Acid Cascade showing the role of COX-1 and COX-2.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2, a major product of the COX pathway, exerts its effects by binding to specific G-protein coupled receptors (EP1-4), leading to a variety of cellular responses.
Caption: Simplified Prostaglandin E2 (PGE2) signaling pathways.
Experimental Protocols
Two common methods for assessing COX inhibition are the fluorometric assay, which measures the peroxidase activity of COX, and the ELISA-based assay, which quantifies the production of prostaglandins.
Protocol 1: Fluorometric COX Inhibition Assay
This protocol provides a method for determining the IC50 values of this compound for both COX-1 and COX-2 using a fluorometric approach.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
This compound
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Experimental Workflow:
Caption: Workflow for the fluorometric COX inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer immediately before use.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the reference inhibitors.
-
Assay Setup: To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Heme
-
Fluorometric probe
-
Test compound/reference inhibitor/DMSO (vehicle control)
-
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Measurement: Immediately begin reading the fluorescence in a kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: PGE2 ELISA for COX Inhibition Assay
This protocol measures the amount of Prostaglandin E2 (PGE2) produced by COX enzymes, providing a direct measure of enzyme activity.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid
-
This compound
-
Reference inhibitors
-
DMSO
-
PGE2 ELISA Kit
-
96-well microplate
-
Microplate reader for absorbance measurement
Experimental Workflow:
Caption: Workflow for the PGE2 ELISA-based COX inhibition assay.
Procedure:
-
Reagent and Inhibitor Preparation: Prepare reagents and inhibitor dilutions as described in Protocol 1.
-
Enzyme-Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the COX-1 or COX-2 enzyme with the desired concentration of this compound, reference inhibitor, or DMSO (vehicle control) in the reaction buffer containing heme for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to each tube and incubate for a further 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a small volume of 1 M HCl.
-
PGE2 Quantification: Dilute the reaction mixture with the ELISA assay buffer and quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for PGE2.
-
Calculate the concentration of PGE2 produced in each sample.
-
Determine the percent inhibition of PGE2 production for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the COX inhibitory properties of this compound. By employing these standardized assays, scientists can accurately determine the potency and selectivity of this compound, contributing to the development of novel anti-inflammatory therapeutics. The inclusion of signaling pathway diagrams and comparative data for related compounds further aids in the interpretation of experimental results and the strategic advancement of drug discovery programs.
Application Notes and Protocols for Testing Antibacterial Activity of Novel Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1] Pyrazole-containing compounds have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial effects. This document provides a detailed protocol for the systematic evaluation of the antibacterial activity of novel pyrazole compounds. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion assay, are standard, widely used techniques for antimicrobial susceptibility testing.[2][3][4] Adherence to these standardized protocols ensures the generation of reproducible and comparable data, which is crucial for the identification of promising lead compounds in drug discovery pipelines.
2. Materials and Reagents
-
Novel Pyrazole Compounds: Synthesized and purified.
-
Bacterial Strains:
-
Positive Control Antibiotics: (e.g., Ciprofloxacin, Gentamicin, Vancomycin).
-
Negative Control: Vehicle for dissolving pyrazole compounds (e.g., Dimethyl sulfoxide - DMSO).
-
Growth Media:
-
Reagents:
-
Equipment and Consumables:
3. Experimental Protocols
3.1. Preparation of Novel Pyrazole Compounds
-
Prepare a stock solution of each novel pyrazole compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO). Ensure complete dissolution.
-
Prepare stock solutions of positive control antibiotics in their recommended solvents.
-
Perform serial dilutions of the stock solutions to create a range of working concentrations.
3.2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hours) agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing sterile TSB or saline.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer (absorbance at 625 nm).
-
For the broth microdilution assay, dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][13]
3.3. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[14]
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.[10]
-
Add 50 µL of the highest concentration of the pyrazole compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a gradient of decreasing compound concentrations.
-
Prepare wells for controls:
-
Growth Control: 100 µL of MHB with the bacterial inoculum, but no compound.
-
Sterility Control: 100 µL of uninoculated MHB.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10][15]
3.4. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[16] It is determined by subculturing from the wells of the MIC test that show no visible growth.[16][17]
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Aliquot 10 µL from each of these selected wells and spot-plate onto separate, fresh MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][18] This is practically observed as the lowest concentration that yields no more than 0.1% of the original inoculum's colonies on the agar plate.
3.5. Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[2][9][19]
-
Using a sterile cotton swab, uniformly streak the standardized bacterial suspension (0.5 McFarland) across the entire surface of an MHA plate to create a confluent lawn of growth.[2][12]
-
Allow the plate to dry for 3-5 minutes.
-
Prepare sterile filter paper disks by impregnating them with a known concentration of the novel pyrazole compounds.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are spaced far enough apart (at least 24 mm) to prevent overlapping of inhibition zones.[8]
-
Incubate the plates at 37°C for 16-18 hours.[7]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12] The size of the zone is proportional to the susceptibility of the bacteria to the compound.
4. Data Presentation
Summarize the quantitative data from the MIC and MBC assays in a clear and structured table for easy comparison of the antibacterial activity of the novel pyrazole compounds.
Table 1: Antibacterial Activity of Novel Pyrazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Pyrazole-001 | S. aureus ATCC 25923 | ||
| Pyrazole-001 | E. coli ATCC 25922 | ||
| Pyrazole-002 | S. aureus ATCC 25923 | ||
| Pyrazole-002 | E. coli ATCC 25922 | ||
| Ciprofloxacin | S. aureus ATCC 25923 | ||
| Ciprofloxacin | E. coli ATCC 25922 |
5. Visualization
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
References
- 1. atcc.org [atcc.org]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. What types of bacterial strains are included in routine antibacterial testing-Guangdong Zhonghan Testing Technology Co.,Ltd. [en.zht-lab.cn]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. benchchem.com [benchchem.com]
- 8. microbenotes.com [microbenotes.com]
- 9. asm.org [asm.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. youtube.com [youtube.com]
- 12. The antibiotic disk sensitivity test [instr.bact.wisc.edu]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
application of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid in cancer cell line studies
Application Notes and Protocols for Pyrazole Derivatives in Cancer Cell Line Studies
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds exert their antiproliferative action through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][5][6] This document provides an overview of the application of pyrazole derivatives in cancer cell line studies, including summarized quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways and workflows. While specific data on 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is not extensively available in the reviewed literature, the following sections will provide a comprehensive guide based on the activities of structurally related pyrazole compounds.
Quantitative Data Summary
The anticancer activity of various pyrazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The following table summarizes the IC50 values for several pyrazole derivatives against different cancer cell lines.
Table 1: Anticancer Activity (IC50) of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Polysubstituted pyrazole derivative (Compound 59) | HepG2 (Hepatocellular Carcinoma) | 2 | Cisplatin | 5.5[4] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95[4] |
| Pyrazole-based hybrid heteroaromatics (Compound 31) | A549 (Lung Cancer) | 42.79 | - | -[4] |
| Pyrazole-based hybrid heteroaromatics (Compound 32) | A549 (Lung Cancer) | 55.73 | - | -[4] |
| Indole derivatives linked to pyrazole (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8[4] |
| Indole derivatives linked to pyrazole (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8[4] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h)[5][6][7] |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon Cancer) | 3.12 | - | -[8] |
| Pyrano[2,3-c]pyrazoles (50h) | 786-0 (Renal Cancer) | 9.9 µg/mL | Doxorubicin | -[8] |
| Pyrano[2,3-c]pyrazoles (50h) | MCF-7 (Breast Cancer) | 31.87 µg/mL | Doxorubicin | -[8] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 | - | -[9] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast Cancer) | 81.48 | - | -[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the anticancer effects of pyrazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of the pyrazole derivative in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (PI Staining and Flow Cytometry)
This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole derivative as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on the fluorescence intensity of PI.
Visualizations: Signaling Pathways and Workflows
Diagrams created using the DOT language to visualize key processes and pathways.
Caption: Workflow for screening and characterizing anticancer compounds.
Caption: Intrinsic apoptosis pathway often targeted by pyrazole derivatives.
Caption: Overview of pyrazole-induced cell cycle arrest points.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. srrjournals.com [srrjournals.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pyrazole Derivative Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely explored in drug discovery for their diverse biological activities, including as kinase inhibitors for cancer therapy.[1][2] Accurate and reproducible results in in vitro assays are critically dependent on the correct preparation and handling of test compound stock solutions. Due to their generally poor aqueous solubility, pyrazole derivatives are most commonly dissolved in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard, to create a concentrated stock solution.[3][4][5] This stock is then further diluted to the final desired concentrations in the aqueous assay buffer or cell culture medium.
These application notes provide a comprehensive guide and detailed protocols for the preparation, storage, and quality control of pyrazole derivative stock solutions to ensure the integrity and reliability of your experimental data.
Data Presentation: Quantitative Summary
The following table summarizes key parameters for the preparation and storage of pyrazole derivative stock solutions, based on common laboratory practices and available data. Note that the optimal conditions can vary depending on the specific derivative's physicochemical properties.
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvent | High-Purity, Anhydrous DMSO | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] Its hygroscopic nature necessitates the use of anhydrous grade and proper storage to prevent compound degradation.[4][6] |
| Alternative Solvents | Ethanol, DMF | May be considered if the compound has poor solubility or stability in DMSO. However, these solvents can be more toxic to cells.[7] |
| Recommended Stock Concentration | 10 mM - 50 mM | A high stock concentration allows for a large dilution factor, minimizing the final concentration of the organic solvent in the assay (typically kept below 0.5%).[4] |
| Solubility of Pyrazole Derivatives in DMSO | Generally good; can be compound-specific | For example, Methylpiperidino pyrazole (MPP) is soluble in DMSO at concentrations up to 100 mM.[6] It is crucial to consult the compound's specific datasheet. |
| Storage Temperature of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquoting is essential to avoid repeated freeze-thaw cycles which can lead to compound degradation.[4][6] |
| Stock Solution Stability in DMSO | Up to 1 month at -20°C; Up to 1 year at -80°C | This is based on data for Methylpiperidino pyrazole (MPP) and serves as a general guideline.[6] Stability is compound-dependent and should be verified if necessary. |
| Typical Working Concentration in Assays | 0.1 µM - 100 µM | This can vary widely depending on the potency of the compound and the specific assay. IC50 values for pyrazole kinase inhibitors can range from nanomolar to micromolar concentrations.[8][9] |
| Final DMSO Concentration in Assay | < 0.5% | Higher concentrations of DMSO can be cytotoxic and interfere with assay components.[4][7] A vehicle control with the same final DMSO concentration should always be included.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Pyrazole Derivative in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hypothetical pyrazole derivative with a molecular weight of 400.0 g/mol .
Materials:
-
Pyrazole derivative powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 400.0 g/mol x 1000 mg/g = 4.0 mg
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.0 mg of the pyrazole derivative powder into the tube.
-
-
Dissolving the Compound:
-
Add 1.0 mL of high-purity, anhydrous DMSO to the tube containing the compound.
-
Securely cap the tube and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied to aid dissolution.[4] Be cautious as heat can degrade some compounds.[4]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.[6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to one month), store the aliquots at -20°C.[6]
-
For long-term storage (up to one year), store the aliquots at -80°C.[6]
-
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol describes the preparation of a series of working solutions from a 10 mM DMSO stock solution for a dose-response experiment, ensuring a final DMSO concentration of 0.1% in the assay.
Materials:
-
10 mM pyrazole derivative stock solution in 100% DMSO
-
100% DMSO
-
Aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Intermediate Serial Dilution in 100% DMSO:
-
This step is crucial to avoid compound precipitation ("solvent shock") when diluting directly into an aqueous buffer.[6]
-
Label a series of sterile microcentrifuge tubes for your desired intermediate concentrations (e.g., 10 mM, 2 mM, 0.4 mM, 0.08 mM, 0.016 mM).
-
To create a 1:5 serial dilution series:
-
Add 80 µL of 100% DMSO to all tubes except the first one (which contains your 10 mM stock).
-
Transfer 20 µL from the 10 mM stock to the second tube, mix well by pipetting up and down. This creates a 2 mM solution.
-
Using a fresh pipette tip, transfer 20 µL from the 2 mM solution to the third tube and mix. This creates a 0.4 mM solution.
-
Continue this process for the remaining tubes.
-
-
-
Final Dilution into Assay Medium:
-
To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your intermediate DMSO stocks into the final assay medium.
-
For each desired final concentration, add 1 µL of the corresponding intermediate DMSO stock solution to 999 µL of the assay medium.
-
For example, adding 1 µL of the 10 mM intermediate stock to 999 µL of medium will result in a final concentration of 10 µM with 0.1% DMSO.
-
It is critical to prepare fresh dilutions from the DMSO stock for each experiment, as aqueous solutions of many compounds are not stable for long periods.[6]
-
Mandatory Visualizations
Caption: Workflow for Preparing a Pyrazole Derivative Stock Solution.
Caption: Serial Dilution Strategy to Prevent Compound Precipitation.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pyrazole-3-carboxylic Acid using Reverse-Phase HPLC
Introduction
Pyrazole-3-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and stability testing. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of pyrazole-3-carboxylic acid. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in research and development settings.
Principle of the Method
The method utilizes a reverse-phase C18 column to separate pyrazole-3-carboxylic acid from potential impurities. The mobile phase consists of an acidic aqueous solution and an organic modifier (acetonitrile). The acidic modifier (phosphoric acid) is used to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry. Detection is performed using a UV detector, as the pyrazole ring exhibits significant absorbance in the UV region. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | 30 minutes |
Reagents and Materials
-
Pyrazole-3-carboxylic acid reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade, for sample preparation)
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of pyrazole-3-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, and 150 µg/mL).
Sample Preparation: Accurately weigh the sample containing pyrazole-3-carboxylic acid and dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes typical quantitative data for a similar validated HPLC method for a pyrazoline derivative, which can be considered representative for the analysis of pyrazole-3-carboxylic acid.[1]
Table 2: Summary of Quantitative Validation Data
| Validation Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time | Approximately 8.5 min (dependent on specific system) |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of pyrazole-3-carboxylic acid using the described HPLC method.
Logical Relationship of Method Components
This diagram shows the relationship between the different components of the analytical method.
References
Application Notes and Protocols: Synthesis of Pyrazole-3-Carboxylic Acid Ester and Amide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole-3-carboxylic acid and its derivatives are important heterocyclic compounds widely utilized as scaffolds in the development of new pharmaceutical agents and agrochemicals. Their ester and amide derivatives, in particular, have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed protocols for the synthesis of pyrazole-3-carboxylic acid esters and amides, along with comparative data for different synthetic methodologies.
Data Presentation: Comparative Analysis of Synthetic Methods
The following tables summarize quantitative data for the conversion of pyrazole-3-carboxylic acid to its ester and amide derivatives under various reaction conditions, allowing for easy comparison of different synthetic approaches.
Table 1: Esterification of Pyrazole-3-Carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Isopropyl alcohol, catalytic H₂SO₄, reflux, 4 h | Isopropyl 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 35% | [1] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | n-Butyl alcohol, catalytic pyridine, reflux, 3 h | n-Butyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 64% | [1] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | n-Pentyl alcohol, catalytic pyridine, reflux, 3 h | n-Pentyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 64% | [1] |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Ethyl alcohol, catalytic pyridine, reflux, 4 h | Ethyl 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 60% | [1] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Ethyl alcohol, catalytic pyridine, reflux, 4 h | Ethyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 65% | [1] |
| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Methanol | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | - | [2] |
| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Butanol | Butyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | - | [2] |
Table 2: Amidation of Pyrazole-3-Carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Nitro-1H-pyrazole-3-carbonyl chloride | Various amines | 4-Nitro-1H-pyrazole-3-carboxamide derivatives | - | [3] |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Bromoacetanilide, xylene, reflux, 9 h | N-(4-bromophenyl)-4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 65% | [4] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Acetanilide, xylene, reflux, 10 h | N-phenyl-4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 77% | [4] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Nitroacetanilide, xylene, reflux, 10 h | N-(4-nitrophenyl)-4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 69% | [4] |
| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Aqueous ammonia, xylene, ice-water, 24 h | 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | - | [2] |
| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Butylamine, xylene, reflux, 4 h | N-butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | - | [2] |
| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, TiCl₄, pyridine | 5-Bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | 12% | [5] |
| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, DCC, DMAP, DCM | 5-Bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | 8% | [5] |
| 5-Bromothiophene-2-carboxylic acid | 5-Methyl-1H-pyrazol-3-amine, TiCl₄, pyridine | 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 68% | [5][6] |
Experimental Protocols
Herein, we provide detailed experimental protocols for the key reactions involved in the synthesis of pyrazole-3-carboxylic acid esters and amides.
Protocol 1: Fischer-Speier Esterification of Pyrazole-3-Carboxylic Acid
This protocol describes a general method for the direct esterification of a pyrazole-3-carboxylic acid using an alcohol in the presence of an acid catalyst.[7][8]
Materials:
-
Pyrazole-3-carboxylic acid derivative (1.0 eq)
-
Alcohol (e.g., methanol, ethanol, isopropanol) (used as solvent or in large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the pyrazole-3-carboxylic acid derivative.
-
Add a large excess of the desired alcohol. The alcohol can serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the alcohol is a low-boiling solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification via Pyrazole-3-Carbonyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol.
Step 2a: Synthesis of Pyrazole-3-Carbonyl Chloride
Materials:
-
Pyrazole-3-carboxylic acid derivative (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-3-carboxylic acid derivative in the anhydrous solvent.
-
Slowly add an excess of thionyl chloride or oxalyl chloride (with a catalytic drop of DMF) to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude pyrazole-3-carbonyl chloride is often used in the next step without further purification.
Step 2b: Reaction of Pyrazole-3-Carbonyl Chloride with Alcohol
Materials:
-
Crude Pyrazole-3-carbonyl chloride (from Step 2a) (1.0 eq)
-
Desired alcohol (1.0-1.2 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., pyridine, triethylamine) (1.1 eq)
Procedure:
-
Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve the alcohol and the base in the same anhydrous solvent.
-
Slowly add the alcohol/base solution to the pyrazole-3-carbonyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water, 1M HCl solution (to remove the base), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Amidation via Pyrazole-3-Carbonyl Chloride
This protocol details the synthesis of pyrazole-3-carboxamides from the corresponding acid chloride.
Materials:
-
Crude Pyrazole-3-carbonyl chloride (from Protocol 2a) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., xylene, dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine) (1.1 eq, optional, depending on the amine)
Procedure:
-
Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous solvent under an inert atmosphere.[2]
-
In a separate flask, dissolve the amine and, if necessary, the base in the same anhydrous solvent.
-
Slowly add the amine solution to the pyrazole-3-carbonyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction can also be heated to reflux if necessary.[2][4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, if a precipitate has formed, it can be filtered, washed with the solvent, and dried.
-
Alternatively, the reaction mixture can be worked up by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Direct Amidation using Coupling Agents
This protocol describes the direct formation of an amide from a carboxylic acid and an amine using a coupling agent.
Materials:
-
Pyrazole-3-carboxylic acid derivative (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Coupling agent (e.g., DCC, HATU, HOBt) (1.1 eq)
-
Base (e.g., DIPEA, triethylamine) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the pyrazole-3-carboxylic acid derivative in the anhydrous solvent in a round-bottom flask.
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
After completion, if DCC was used, a urea byproduct will precipitate and can be removed by filtration.
-
Dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Synthetic routes to pyrazole-3-carboxylic acid esters and amides.
Caption: Experimental workflows for esterification and amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for the Use of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized through structure-guided growth, linking, or merging strategies to develop high-affinity drug candidates. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
This document provides detailed application notes and protocols for the use of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid as a versatile fragment in drug design, with a particular focus on its potential as a starting point for the development of potent and selective inhibitors of coagulation Factor XIa (FXIa), a promising target for anticoagulant therapies with a reduced risk of bleeding. While direct experimental data for the 5-(3-nitrophenyl) derivative is limited in publicly available literature, its structural similarity to the well-studied 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold, which has been identified as a privileged fragment for FXIa inhibitors, provides a strong rationale for its application in this context.
Data Presentation: Biological Activity of 5-Aryl-1H-pyrazole-3-carboxamide Derivatives as FXIa Inhibitors
The following table summarizes the structure-activity relationship (SAR) data for a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as Factor XIa inhibitors. This data, from analogous compounds, serves as a valuable guide for the design of novel inhibitors based on the this compound fragment.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Amide Moiety) | FXIa Kᵢ (nM) |
| 1a | H | Amine | >10000 |
| 1b | 3-Cl | Amine | 5600 |
| 1c | 3-F | Amine | 4800 |
| 2a | 3-Cl | Glycine methyl ester | 1200 |
| 2b | 3-Cl | L-Alanine methyl ester | 850 |
| 2c | 3-Cl | D-Alanine methyl ester | 930 |
| 3a | 3-Cl, 2-F | L-Proline amide | 210 |
| 3b | 3-Cl, 2-F | (S)-Piperidine-2-carboxamide | 150 |
| 3c | 3-Cl, 2-F | (R)-Piperidine-2-carboxamide | 280 |
Data is hypothetical and representative of typical trends observed in medicinal chemistry campaigns for pyrazole-based inhibitors and is provided for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to the title fragment, adapted from procedures for structurally related compounds.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate
-
To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add 3-nitroacetophenone (8.25 g, 50 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl oxalate (6.85 mL, 50 mmol) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (5 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate.
Step 2: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate
-
Dissolve ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate (from Step 1, 2.65 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with stirring.
-
Heat the reaction mixture at 100°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to this compound
-
Suspend ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (from Step 2, 2.61 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water (20 mL) and acidify to pH 3-4 with 2N hydrochloric acid.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Derivatives
This protocol outlines the general procedure for coupling the synthesized pyrazole carboxylic acid with various amines to generate a library of derivatives.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine hydrochloride salt (1.1 eq).
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(3-nitrophenyl)-1H-pyrazole-3-carboxamide derivative.
Protocol 3: Factor XIa Inhibition Assay (Chromogenic)
This protocol describes a method to determine the in vitro inhibitory activity of synthesized compounds against human Factor XIa.
-
Reagents and Materials:
-
Human Factor XIa (final concentration ~0.5 nM)
-
Chromogenic substrate for FXIa (e.g., S-2366; final concentration ~0.2 mM)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), CaCl₂ (5 mM), BSA (0.1%)
-
Test compounds dissolved in DMSO.
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of human Factor XIa solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.
-
The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.
-
Mandatory Visualizations
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Caption: The coagulation cascade and the site of action for FXIa inhibitors.
Application Notes and Protocols for the Derivatization of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies
Abstract
These application notes provide a comprehensive guide for the derivatization of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid to explore its structure-activity relationship (SAR) as a potential therapeutic agent. The protocols detailed herein focus on the synthesis of a diverse library of amide and ester derivatives to investigate the impact of various functional groups on biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and biological properties through the introduction of various substituents.[3]
The target molecule, this compound, serves as a valuable starting point for SAR studies. The carboxylic acid moiety at the 3-position is an ideal handle for derivatization, allowing for the synthesis of a library of amides and esters.[4][5] The 3-nitrophenyl group at the 5-position provides a distinct electronic and steric feature that can be further explored. This document outlines the strategic derivatization of this core structure to elucidate key structural requirements for biological activity.
Derivatization Strategy
The primary strategy for exploring the SAR of this compound involves the modification of the carboxylic acid group to generate a library of amide and ester derivatives. This approach aims to probe the chemical space around this functional group to identify key interactions with a hypothetical biological target. The derivatization will focus on introducing a variety of substituents with different electronic, steric, and lipophilic properties.
The core hypothesis is that the nature of the R group in the resulting amide or ester will significantly influence the biological activity. By systematically varying this group, we can deduce the optimal structural features for potency and selectivity.
References
- 1. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for In Vitro Anti-Inflammatory Screening of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can lead to various diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1] The inflammatory cascade involves numerous mediators, including prostaglandins, cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and enzymes such as cyclooxygenase (COX).[1]
This document provides a detailed protocol for the in vitro screening of pyrazole derivatives to assess their anti-inflammatory activity. The workflow begins with evaluating the cytotoxicity of the compounds, followed by quantifying their ability to inhibit key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cells.
Overall Experimental Workflow
The screening process follows a logical progression from ensuring compound safety to evaluating efficacy. First, the cytotoxicity of the pyrazole derivatives is determined to identify non-toxic concentrations for subsequent assays. Next, murine macrophage cells (RAW 264.7) are stimulated with LPS to induce an inflammatory response. The efficacy of the test compounds in mitigating this response is then measured by quantifying the levels of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.
Caption: Overall workflow for screening pyrazole derivatives.
Detailed Experimental Protocols
Cell Culture
The murine macrophage cell line RAW 264.7 is a widely used and suitable model for in vitro inflammation studies.[3][4]
-
Cell Line: RAW 264.7 (murine macrophage).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Before evaluating anti-inflammatory properties, it is crucial to assess the cytotoxicity of the pyrazole derivatives to ensure that any observed effects are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate overnight to allow for attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours at 37°C.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5][8] Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 540 nm and 590 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[5]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Protocol 2: Anti-Inflammatory Activity Assessment
This protocol measures the ability of the pyrazole derivatives to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well or 96-well plate at a density that allows for 80-90% confluency after overnight incubation (e.g., 5 x 10^5 cells/well for a 24-well plate).[4]
-
Pre-treatment: Treat the cells with non-toxic concentrations of the pyrazole derivatives (as determined by the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[4][9]
-
Incubation: Incubate the plate for 24 hours at 37°C.[4]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant. The supernatant can be stored at -20°C or -80°C for later analysis of NO and cytokines.
Protocol 3: Measurement of Nitric Oxide (Griess Assay)
Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring its stable end product, nitrite, in the culture supernatant using the Griess reaction.[3][10]
-
Standard Curve Preparation: Prepare a standard curve using sodium nitrite (0-100 µM) in the cell culture medium.
-
Assay Procedure:
-
Add 50-100 µL of cell culture supernatant from each sample to a new 96-well plate.[3][4]
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 2.5% or 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% or 5% phosphoric acid).[3][11]
-
Add 50-100 µL of the freshly prepared Griess reagent to each well containing the supernatant or standard.[3][11]
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[3] The intensity of the color is directly proportional to the nitrite concentration.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only treated group.
Protocol 4: Measurement of Pro-Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in the cell supernatant.[12][13]
-
Kit and Reagent Preparation: Use commercially available ELISA kits for murine TNF-α and IL-6. Prepare all reagents, standard dilutions, and samples according to the manufacturer's instructions.[14][15]
-
Coating: Coat a 96-well plate with the capture antibody overnight (if not using a pre-coated plate kit).[16]
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate for the time specified in the kit protocol (typically 1-2 hours).[15][16]
-
Washing: Wash the plate multiple times to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.[16]
-
Enzyme Conjugate: Add Streptavidin-HRP (or other enzyme conjugate) and incubate.[16]
-
Substrate Addition: Add the substrate solution (e.g., TMB) to develop the color.
-
Stop Reaction: Stop the reaction with a stop solution.[15]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[15]
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: Cytotoxicity of Pyrazole Derivatives on RAW 264.7 Cells
| Compound | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
|---|---|---|---|
| Vehicle Control | - | 0.850 | 100.0 |
| Pyrazole-A | 1 | 0.845 | 99.4 |
| 10 | 0.830 | 97.6 | |
| 50 | 0.790 | 92.9 | |
| 100 | 0.550 | 64.7 | |
| Pyrazole-B | 1 | 0.855 | 100.6 |
| 10 | 0.840 | 98.8 | |
| 50 | 0.825 | 97.1 |
| | 100 | 0.810 | 95.3 |
Table 2: Effect of Pyrazole Derivatives on NO and Cytokine Production
| Treatment | Conc. (µM) | Nitrite (µM) | % NO Inhibition | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|---|
| Control (No LPS) | - | 1.2 | - | 50.5 | 25.1 |
| LPS (1 µg/mL) | - | 25.8 | 0.0 | 1250.7 | 850.3 |
| Pyrazole-A | 10 | 20.1 | 22.1 | 980.4 | 650.2 |
| 50 | 12.5 | 51.6 | 620.1 | 410.8 | |
| Pyrazole-B | 10 | 24.5 | 5.0 | 1200.5 | 810.6 |
| 50 | 22.1 | 14.3 | 1050.2 | 750.4 |
| Dexamethasone | 10 | 5.4 | 79.1 | 150.3 | 95.7 |
Key Signaling Pathway
LPS triggers a well-characterized inflammatory signaling cascade in macrophages primarily through Toll-like receptor 4 (TLR4). This activation leads to the downstream activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[12] Pyrazole derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway.[1]
Caption: Simplified LPS-induced NF-κB signaling pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Griess Reagent System Protocol [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. novamedline.com [novamedline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Pyrazole Derivatives with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. Their efficacy often stems from their ability to selectively bind to and inhibit the activity of key enzymes implicated in various disease pathologies. Molecular docking is a powerful computational technique that plays a pivotal role in understanding these interactions at a molecular level. It predicts the preferred orientation of a ligand (pyrazole derivative) when bound to a receptor (target enzyme) and estimates the strength of their interaction. This document provides a detailed protocol for performing molecular docking studies of pyrazole derivatives with their target enzymes, offering insights into their binding mechanisms and guiding the rational design of more potent and selective inhibitors.
Target Enzymes and Associated Signaling Pathways
Several enzymes have been identified as key targets for pyrazole-based inhibitors. Understanding the signaling pathways in which these enzymes operate is crucial for elucidating the therapeutic potential of these compounds.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[1] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A.[1] Dysregulation of the CDK2/cyclin axis is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1] Therefore, inhibiting CDK2 is a promising therapeutic strategy for cancer treatment.[2]
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that plays a key role in inflammation by catalyzing the synthesis of prostaglandins.[3] While it has a physiological role, its overexpression is associated with chronic inflammation and the development of various cancers.[4] Pyrazole derivatives, particularly the diarylheterocycles like celecoxib, are well-known selective COX-2 inhibitors.[5]
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pyrazole Compounds as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing pyrazole-containing compounds as enzyme inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective inhibitors of various enzyme classes.[1] This document outlines key biochemical, cell-based, and biophysical assays essential for characterizing the inhibitory potential of novel pyrazole derivatives.
Introduction to Pyrazole Compounds as Enzyme Inhibitors
The pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to engage in various interactions with enzyme active sites, including hydrogen bonding, hydrophobic interactions, and pi-pi stacking.[2] Pyrazole derivatives have been successfully developed as inhibitors for a wide range of enzymes, including kinases, cyclooxygenases (COX), carbonic anhydrases, and poly (ADP-ribose) polymerases (PARPs).[1][3][4][5]
General Workflow for Evaluating Pyrazole-Based Enzyme Inhibitors
The assessment of a novel pyrazole compound as an enzyme inhibitor typically follows a hierarchical approach, starting with broad screening and progressing to more detailed mechanistic studies.
Biochemical Assays for Determining Inhibitory Potency
Biochemical assays are fundamental for determining the direct inhibitory activity of a pyrazole compound against its purified target enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Kinase Inhibition Assays
Protein kinases are a major class of enzymes targeted by pyrazole inhibitors.[6] Various assay formats can be employed to measure kinase activity and its inhibition.
3.1.1. ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to enzyme inhibition.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate (protein or peptide), ATP, and the pyrazole inhibitor at various concentrations in a suitable kinase buffer.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.1.2. Radiometric Kinase Assay
This classic method involves the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to measure the incorporation of the radiolabeled phosphate group onto a substrate.
Protocol: Radiometric Kinase Assay
-
Kinase Reaction:
-
Set up the kinase reaction in a microtiter plate with the kinase, substrate, [γ-³²P]ATP, and varying concentrations of the pyrazole inhibitor.
-
Incubate at the appropriate temperature for a defined period.
-
-
Separation of Substrate:
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane or filter paper.
-
Wash the membrane extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Quantify the radioactivity remaining on the membrane using a scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value as described for the ADP-Glo™ assay.
-
Cyclooxygenase (COX) Inhibition Assay
Pyrazole derivatives like celecoxib are well-known selective COX-2 inhibitors.[3] Fluorometric assays are commonly used to assess COX inhibition.[3]
Protocol: In Vitro COX Inhibition Assay (Fluorometric) [3]
-
Reagent Preparation:
-
Prepare purified COX-1 and COX-2 enzymes, a fluorogenic probe, and arachidonic acid (substrate) in a suitable assay buffer.[3]
-
Prepare serial dilutions of the pyrazole test compound in DMSO.
-
-
Assay Reaction:
-
Initiation and Measurement:
-
Data Analysis:
Table 1: Example IC50 Values of Pyrazole Compounds against various Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 29 | CDK2/cyclin A2 | 10 (60% inhibition) | [7] |
| Compound 41 | MCF7 cell line | 1.937 (µg/mL) | [7] |
| Compound 41 | HepG2 cell line | 3.695 (µg/mL) | [7] |
| Compound 43 | PI3 Kinase | 0.25 | [7] |
| Compound 50 | EGFR | 0.09 | [7] |
| Compound 50 | VEGFR-2 | 0.23 | [7] |
| Compound 59 | HepG2 cell line | 2 | [7] |
| Compound 7a | HepG2 cell line | 6.1 | [8] |
| Compound 7b | HepG2 cell line | 7.9 | [8] |
| Celecoxib | COX-2 | Varies | [3] |
| SC-558 | COX-2 | Varies | [9] |
| Compound 18h | EGFR Kinase | 0.574 | [10] |
| Compound 18h | HER2 Kinase | 0.253 | [10] |
| Compound 7q | DapE | 18.8 | [11] |
Cell-Based Assays for Evaluating Cellular Efficacy
Cell-based assays are crucial for determining the effect of a pyrazole inhibitor in a more physiologically relevant context. These assays can assess cytotoxicity, target engagement, and the impact on cellular signaling pathways.
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol: MTT Assay [8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[12]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of an inhibitor on the progression of the cell cycle.[8]
Protocol: Cell Cycle Analysis [1]
-
Cell Treatment:
-
Treat cells with the pyrazole inhibitor at various concentrations for a defined time.
-
-
Cell Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.[1]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Assays for apoptosis can measure the activation of caspases or changes in the expression of apoptosis-related proteins like Bcl-2 and Bax.[8][13]
Protocol: Caspase-3 Activity Assay [8]
-
Cell Lysis:
-
Treat cells with the pyrazole compound, harvest, and lyse the cells to release cellular proteins.
-
-
Enzymatic Reaction:
-
Incubate the cell lysate with a caspase-3-specific substrate that releases a fluorescent or colorimetric product upon cleavage.
-
-
Detection:
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Quantify the caspase-3 activity and compare it to untreated controls.
-
Biophysical Methods for Characterizing Binding Interactions
Biophysical techniques provide detailed information about the binding affinity, stoichiometry, and thermodynamics of the interaction between a pyrazole compound and its target enzyme.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
Protocol: Isothermal Titration Calorimetry [16]
-
Sample Preparation:
-
Prepare a solution of the purified target enzyme in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of the pyrazole compound in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the pyrazole compound into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (the pyrazole compound) to a target protein immobilized on a sensor chip in real-time.
Structural Biology and Computational Methods
X-ray Crystallography
Determining the crystal structure of a pyrazole inhibitor in complex with its target enzyme provides invaluable information about the binding mode at an atomic level.[17][18][19] This knowledge is crucial for structure-based drug design and lead optimization.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the pyrazole compound) when bound to a receptor (the enzyme).[20][21][22] It can help to rationalize observed structure-activity relationships (SAR) and guide the design of new, more potent inhibitors.[20][21][22] Docking studies can predict binding energies and key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme's active site.[20][21][23]
Signaling Pathway Visualization
Understanding the cellular pathways affected by pyrazole inhibitors is essential for interpreting their biological effects.
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive evaluation of pyrazole compounds as enzyme inhibitors. A multi-faceted approach, combining biochemical, cellular, biophysical, and structural methods, is essential for identifying and characterizing promising lead candidates for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
Troubleshooting & Optimization
improving yield and purity of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthetic route is a two-step process. The first step is a Claisen condensation of 3-nitroacetophenone with diethyl oxalate to form the intermediate, ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate. The second step involves the cyclization of this intermediate with hydrazine hydrate to yield ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate, which is then hydrolyzed to the final carboxylic acid product.
Q2: What are the critical parameters to control for a high yield in the Claisen condensation step?
A2: Key parameters for the Claisen condensation include the choice of a strong base (sodium ethoxide is common), anhydrous reaction conditions to prevent hydrolysis of the ester and base, and maintaining an appropriate reaction temperature to balance reaction rate and minimize side reactions. The stoichiometry of the reactants is also crucial.
Q3: How can the formation of regioisomers be avoided during the pyrazole synthesis?
A3: The reaction of the asymmetric 1,3-dicarbonyl intermediate (ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate) with hydrazine is generally regioselective. The more electrophilic ketone carbonyl (adjacent to the nitrophenyl group) preferentially reacts with one nitrogen of the hydrazine, and the ester carbonyl reacts with the other, leading to the desired 5-(3-nitrophenyl) isomer. Maintaining a neutral to slightly acidic pH during cyclization can enhance this selectivity.
Q4: What are the recommended purification methods for the final product?
A4: The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Another effective method is to dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the pure carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate (Intermediate 1) | 1. Incomplete reaction. 2. Presence of moisture. 3. Incorrect base-to-substrate ratio. 4. Self-condensation of 3-nitroacetophenone. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use at least one equivalent of a strong base like sodium ethoxide. 4. Add the 3-nitroacetophenone solution slowly to the mixture of diethyl oxalate and base. |
| Low yield of ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (Intermediate 2) | 1. Incomplete cyclization. 2. Formation of pyrazoline or other side products. 3. Suboptimal pH for the reaction. | 1. Increase reflux time. Monitor by TLC. 2. The use of a mild acid catalyst like acetic acid can promote the formation of the aromatic pyrazole. 3. Adjust the pH to be slightly acidic to neutral during the cyclization step. |
| Product is difficult to purify and contains persistent impurities. | 1. Unreacted starting materials. 2. Presence of isomeric pyrazole. 3. Contamination with pyrazoline byproduct. | 1. For the final acid, perform an acid-base extraction as described in FAQ Q4. 2. Recrystallize carefully from a solvent system that allows for fractional crystallization. HPLC can be used for analysis and purification of small quantities. 3. The pyrazoline can sometimes be oxidized to the pyrazole. Alternatively, chromatographic separation may be necessary. |
| Incomplete hydrolysis of the ethyl ester to the final carboxylic acid. | 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Short reaction time or low temperature. | 1. Use a molar excess of the base (e.g., 2-3 equivalents). 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting ester is no longer visible. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Slowly add a solution of 3-nitroacetophenone (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Hydrolysis to this compound
-
Suspend the ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl until the pH is ~2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.
Data Summary
| Compound | Reported Yield | Purity | Reference |
| Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate | Not explicitly stated, but analogous reactions suggest yields of 60-80% are achievable. | Analytical data (elemental analysis, IR, 1H NMR, mass spectra) available. | [1] |
| 5-(Aryl)-1H-pyrazole-3-carboxylic acid derivatives | Yields for similar compounds are generally high for the hydrolysis step (>90%). | Typically high purity after recrystallization or acid-base extraction. | General synthetic knowledge |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected side reactions encountered during the synthesis of pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how can I control it?
A1: The most prevalent side reaction is the formation of regioisomers, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[3]
Troubleshooting:
-
Solvent Choice: The polarity and nature of the solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
pH Control: The acidity of the reaction medium can influence the site of the initial nucleophilic attack.[5]
-
Starting Material Design: Introducing significant steric hindrance or strong electron-withdrawing/donating groups on the 1,3-dicarbonyl substrate can direct the hydrazine attack to a specific carbonyl group.[6]
Q2: My reaction mixture turned a dark yellow/red color. What causes this, and is it problematic?
A2: The formation of colored impurities is a common observation in pyrazole synthesis. This is often due to the decomposition of the hydrazine starting material or the oxidation of intermediates.[1][2] While it may not always indicate a failed reaction, it complicates purification and can be a sign of suboptimal reaction conditions.
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
High-Purity Reagents: Use freshly distilled or purified hydrazine and solvents to remove any colored impurities or decomposition products.
-
Temperature Control: Avoid excessive heating, as it can accelerate the decomposition of sensitive reagents.
Q3: I've isolated a byproduct that appears to be a pyrazolone. Why did this form, and how can I prevent it?
A3: The formation of a 3-methyl-5-pyrazolone is a known side reaction, particularly when using β-ketoesters like ethyl acetoacetate.[2][7] The pyrazolone is a stable tautomer of the desired hydroxypyrazole.[8]
Troubleshooting:
-
Reaction Conditions: The equilibrium between the pyrazole and pyrazolone tautomers can be influenced by the solvent and pH. Careful optimization of these parameters is necessary.
-
Purification: Pyrazolones are often solids and can sometimes be removed from the desired liquid pyrazole by filtration or recrystallization from a suitable solvent system like ethanol-water.[2]
Q4: My reaction is sluggish, and I'm observing incomplete cyclization. What are the likely causes and solutions?
A4: Incomplete cyclization can result in the isolation of hydrazone or pyrazoline intermediates.[1][2] This can be caused by several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can slow down the intramolecular cyclization step.[6]
-
Deactivated Hydrazine: Electron-withdrawing groups on the hydrazine can reduce its nucleophilicity, hindering the reaction.[1]
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier for cyclization.
Troubleshooting:
-
Increase Temperature/Reaction Time: Monitor the reaction by TLC and consider increasing the temperature or prolonging the reaction time to drive the reaction to completion.[1]
-
Catalyst: The use of an acid catalyst can facilitate both the initial condensation and the final dehydration step.[7][9]
Q5: In my metal-catalyzed N-arylation of a pyrazole, I'm seeing a significant amount of biaryl byproduct. How can I minimize this?
A5: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), the homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1]
Troubleshooting:
-
Ligand Choice: The choice of ligand for the metal catalyst is crucial. A well-chosen ligand can promote the desired cross-coupling reaction over the homocoupling side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired N-arylation.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants and catalyst can help minimize side product formation.
Data Presentation: Impact of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
| Entry | Solvent | Desired Isomer (5-furyl-3-CF₃) Ratio | Undesired Isomer (3-furyl-5-CF₃) Ratio | Reference |
| 1 | Ethanol (EtOH) | 1 | 1.3 | |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85 | 15 | [4] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 | <1 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity
This protocol is adapted for the synthesis of N-methylpyrazoles from unsymmetrical 1,3-diketones using a fluorinated alcohol to enhance regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Purification of 3-Methylpyrazole from Pyrazolone Byproduct
This protocol outlines a purification strategy when 3-methyl-5-pyrazolone is formed as a solid byproduct.[2]
Procedure:
-
If the pyrazolone precipitates from the reaction mixture, it can be removed by simple filtration.
-
If both the desired pyrazole and the pyrazolone are in solution, concentrate the crude reaction mixture.
-
Attempt recrystallization from a suitable solvent system, such as an ethanol-water mixture. The pyrazolone is often less soluble and will crystallize out, allowing for its separation from the desired liquid 3-methylpyrazole.
Visualizing Reaction Pathways and Troubleshooting
General Mechanism of Knorr Pyrazole Synthesis
This diagram illustrates the fundamental steps of the Knorr pyrazole synthesis, starting from a 1,3-dicarbonyl compound and hydrazine.
Caption: Key steps in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical approach to diagnosing and resolving issues of low yield in pyrazole synthesis.[10]
Caption: A step-by-step guide to troubleshooting low yields.
Decision Pathway for Addressing Regioisomer Formation
This diagram outlines the decision-making process when faced with the formation of regioisomers.[1]
Caption: A decision tree for managing regioisomeric products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. name-reaction.com [name-reaction.com]
- 10. benchchem.com [benchchem.com]
optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)
Technical Support Center: Optimization of Pyrazole Synthesis
This guide provides troubleshooting advice, optimized reaction parameters, and detailed protocols for the synthesis of pyrazoles, targeting common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in pyrazole synthesis and can stem from several factors. A systematic approach is crucial for troubleshooting.[1][2]
-
Potential Causes:
-
Incomplete Reaction: The cyclocondensation reaction may be too slow under your current conditions.
-
Reactant Instability: Hydrazine derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities that reduce reactivity.[1]
-
Suboptimal pH: The reaction is pH-sensitive. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions may promote side reactions.[1]
-
Side-Product Formation: Competing side reactions can consume starting materials, lowering the yield of the desired pyrazole.
-
-
Troubleshooting & Optimization Steps:
-
Verify Reactant Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. If degradation is suspected, consider purifying the starting materials. For sensitive hydrazines, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
Optimize Catalyst: The reaction is often acid-catalyzed.[3] A few drops of a weak acid like glacial acetic acid are typically optimal to facilitate hydrazone formation without deactivating the hydrazine.[1]
-
Adjust Temperature and Time: Consider moderately increasing the reaction temperature or extending the reaction time.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. For some syntheses, increasing the temperature to 60 °C improves yield, but higher temperatures can be detrimental.[4]
-
Check Stoichiometry: Using a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[2][5]
-
Q2: I'm getting a mixture of two products that are difficult to separate. What is happening?
A2: You are likely observing the formation of regioisomers . This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester) with a substituted hydrazine.[1] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[3]
-
Influencing Factors:
-
Steric and Electronic Effects: The properties of the substituents on both the dicarbonyl and the hydrazine influence which carbonyl group is attacked first.[3]
-
Solvent Choice: The solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the proportion of the desired regioisomer compared to traditional solvents like ethanol.[6]
-
pH Control: The pH of the reaction medium can affect the selectivity of the initial condensation step.[3]
-
-
Solutions:
-
Modify the Solvent: Experiment with different solvents. Switching from ethanol to a fluorinated alcohol like TFE can be a powerful strategy to improve regioselectivity.[6]
-
Adjust pH: Carefully control the pH with an appropriate acid catalyst.
-
Purification: If isomer formation cannot be avoided, focus on optimizing the separation method, such as column chromatography with a carefully selected solvent system.
-
Q3: My product characterization suggests I've formed a pyrazoline, not a pyrazole. How do I fix this?
A3: The formation of a pyrazoline (a non-aromatic, 4,5-dihydro-1H-pyrazole) is common, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1] The initial cyclization yields the pyrazoline, which must then be oxidized to form the stable, aromatic pyrazole ring.[7]
-
Solutions:
-
In-Situ Oxidation: Include a mild oxidizing agent in the reaction mixture. Reagents like iodine in the presence of TBHP (tert-butyl hydroperoxide) can promote the necessary oxidation.[7]
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step.[1] Common methods include:
-
Optimization of Reaction Conditions: Data Summary
The following tables summarize the effects of different solvents, catalysts, and temperatures on pyrazole synthesis based on reported literature.
Table 1: Effect of Solvent on Pyrazole Synthesis
| Solvent | Reactants | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ethanol (EtOH) | 1,3-diketone + methylhydrazine | Reflux | Formation of regioisomeric mixtures | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 1,3-diketone + methylhydrazine | Reflux | Dramatically increased regioselectivity towards one isomer | [6] |
| Ionic Liquids (ILs) | α,β-alkynic hydrazones | 80-100 °C | Higher yields (35-88%) compared to EtOH | [8] |
| N,N-Dimethylacetamide | 1,3-diketones + arylhydrazines | Room Temperature | High yields (59-98%) and high regioselectivity | [7] |
| Deep Eutectic Solvents (DESs) | Various | Mild conditions | Accelerated reaction rates, high selectivity, green alternative |[9][10] |
Table 2: Effect of Catalyst on Pyrazole Synthesis | Catalyst | Reactants | Conditions | Outcome | Reference | | :--- | :--- | :--- | :--- | | Acetic Acid | 1,3-dicarbonyl + hydrazine | Typically reflux | Standard acid catalyst for Knorr synthesis |[1] | | Nano-ZnO | Ethyl acetoacetate + phenylhydrazine | Green protocol | Excellent yield (95%), short reaction time |[11] | | Silver Triflate (AgOTf) | Trifluoromethylated ynones + hydrazines | 1 mol%, Room Temp, 1h | Highly regioselective, excellent yields (up to 99%) |[7] | | Molecular Iodine (I₂) | Enaminones + sulfonyl hydrazines | Room Temp | Tandem C(sp²)-H sulfonylation and pyrazole formation |[7] | | Ruthenium complexes | 1,3-diols + hydrazines | Hydrogen transfer catalysis | Access to 4-alkyl-pyrazoles with excellent regioselectivity |[12] | | No Catalyst | α,β-alkynic hydrazones | Temperature-controlled (Ethanol or ILs) | Divergent synthesis of pyrazoles or 1-tosyl-pyrazoles |[8] |
Table 3: Effect of Temperature on Pyrazole Synthesis
| Temperature | Reactants/Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Room Temperature | 1,3-diketones + arylhydrazines / DMA | N,N-Dimethylacetamide as solvent | High yields (59-98%) | [7] |
| 60 °C | N′-benzylidene tolylsulfonohydrazides + ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | Optimal temperature for this specific synthesis; higher temps decreased yield | [4] |
| 80 °C | Aldehyde hydrazones + olefins / DMF | Iodine catalyst, TBHP | 35% yield | [4] |
| 100 °C | Ethyl benzoylacetate + hydrazine hydrate | 1-Propanol solvent | Reaction complete in ~1 hour | [3] |
| 80 °C vs 120 °C | Tosylhydrazones + enones / EtOH | No catalyst | At 80 °C, 1-tosyl-1H-pyrazoles are formed. At 120 °C, detosylation occurs to yield 1H-pyrazoles. |[8] |
Detailed Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis from a 1,3-Diketone
This protocol is a general starting point for the synthesis of a pyrazole from a 1,3-diketone and a hydrazine derivative.[3]
-
Reagent Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using hydrazine hydrochloride, an equivalent of base (e.g., sodium acetate) may be needed. Note: The initial condensation can be exothermic.[3]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 1-3 hours.[3] Monitor the reaction's progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[3]
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., water or ethanol) to remove impurities.[3] Allow the product to air dry. If necessary, further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, from a β-ketoester and unsubstituted hydrazine.[5]
-
Reagent Preparation: To a round-bottom flask, add the β-ketoester (e.g., ethyl benzoylacetate, ~3 mmol, 1.0 eq.) and a solvent such as 1-propanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (~6 mmol, 2.0 eq.) to the stirred solution.[5]
-
Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.[3]
-
Isolation: After heating, cool the reaction flask to room temperature, then place it in an ice bath for several minutes to induce precipitation.[3]
-
Purification: Collect the precipitated solid via vacuum filtration. Wash the solid with a small amount of cold water and allow it to air dry completely.[3] The crude product can be analyzed by TLC, melting point, and NMR spectroscopy.[5]
Visual Guides & Workflows
The following diagrams illustrate key decision-making processes in pyrazole synthesis optimization.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in Unsymmetrical Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of unsymmetrical pyrazoles.
Troubleshooting Guide
Issue 1: Low Regioselectivity in Knorr Pyrazole Synthesis
-
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of regioisomers with poor selectivity.[1][2][3][4]
-
Solution:
-
Solvent Modification: Change the reaction solvent from traditional alcohols like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2][3] These non-nucleophilic solvents can dramatically increase regioselectivity by not competing with the hydrazine in the initial nucleophilic attack on the more reactive carbonyl group.[1]
-
pH Control: Adjusting the reaction pH can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[5]
-
Temperature Optimization: The reaction temperature can be a critical factor in determining the regiochemical outcome.[6] Systematic variation of the temperature should be explored.
-
Issue 2: Difficulty Separating Regioisomers
-
Problem: A mixture of pyrazole regioisomers has been synthesized, and their separation by standard column chromatography is challenging.[1][7]
-
Solution:
-
Thorough TLC Analysis: Before attempting large-scale purification, conduct a comprehensive screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[5] Start with a non-polar solvent and gradually increase polarity.
-
Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider other techniques such as preparative HPLC or chromatography with different stationary phases (e.g., alumina, reverse-phase silica).
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation. The protecting group can then be removed after separation.
-
Issue 3: Poor Yields or No Reaction with Electron-Deficient Substrates
-
Problem: Reactions involving electron-deficient N-arylhydrazones or 1,3-dicarbonyls are resulting in low yields or fail to proceed.
-
Solution:
-
Acid Catalysis: For electron-deficient N-arylhydrazones, the addition of a catalytic amount of acid, such as trifluoroacetic acid (TFA), in a solvent like TFE can promote the reaction.[8]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy to overcome the activation barrier for less reactive substrates and can favor the formation of the thermodynamically more stable isomer.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of unsymmetrical pyrazoles?
A1: The regioselectivity is primarily governed by a combination of steric and electronic effects of the substituents on both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[5]
-
Steric Effects: Bulky substituents will direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[5]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[5]
-
Reaction Conditions: As detailed in the troubleshooting guide, solvent, pH, and temperature play a crucial role in controlling which regioisomer is preferentially formed.[5][6]
Q2: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?
A2: Fluorinated alcohols are highly effective at improving regioselectivity due to their unique properties. They are non-nucleophilic and are poor hydrogen bond acceptors.[1] In traditional solvents like ethanol, the solvent can act as a nucleophile and compete with the hydrazine in attacking the more reactive carbonyl group, leading to lower regioselectivity. TFE and HFIP do not participate in this competitive reaction, thus allowing the regioselectivity to be dictated more strongly by the intrinsic properties of the reactants.[1]
Q3: Are there alternative synthetic strategies to the classical Knorr condensation for achieving high regioselectivity?
A3: Yes, several alternative methods have been developed to circumvent the regioselectivity issues of the Knorr synthesis. These include:
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne, which can offer excellent regioselectivity.[6][10]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines can proceed with high regioselectivity.[11]
-
Catalytic Methods: Various metal catalysts, including iron, ruthenium, and rhodium, have been employed to achieve regioselective pyrazole synthesis through different reaction pathways.[12]
-
Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiocontrol.[6]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1:1.3 | 75 | [1] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | 80 | [1] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | 82 | [1] |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | 1:1.3 | 70 | [1] |
| 5 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99:1 | 78 | [1] |
Regioisomer A corresponds to the pyrazole with the methyl group on the nitrogen adjacent to the carbon bearing the trifluoromethyl or ester group.
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using HFIP [9]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones [9]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visualizations
Caption: Factors influencing the regiochemical outcome in unsymmetrical pyrazole synthesis.
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
purification of pyrazole-3-carboxylic acid derivatives by recrystallization or column chromatography
Welcome to the technical support center for the purification of pyrazole-3-carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these compounds by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: When should I choose recrystallization over column chromatography for purifying my pyrazole-3-carboxylic acid derivative?
A1: The choice between recrystallization and column chromatography depends on several factors, including the physical state of your compound, the nature of the impurities, and the desired scale of purification. Recrystallization is generally preferred for crystalline solids and can yield very high purity, especially when performed multiple times.[1][2] It is also more cost-effective and scalable for larger quantities.[3] Column chromatography is a more versatile technique applicable to a wider range of compounds, including oils and non-crystalline solids, and is often faster for small-scale purifications.[1][3]
Q2: What are the best solvents for recrystallizing pyrazole-3-carboxylic acid derivatives?
A2: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole-3-carboxylic acid derivatives, common solvents include ethanol, methanol, and n-propanol.[4] In some cases, a mixed solvent system, such as ethanol-water, may be effective. The choice of solvent is highly dependent on the specific substituents on the pyrazole ring.
Q3: My pyrazole-3-carboxylic acid derivative is streaking on the TLC plate during column chromatography. How can I fix this?
A3: Streaking of acidic compounds like pyrazole-3-carboxylic acids on silica gel TLC plates is a common issue. This is often due to the interaction of the acidic carboxylic acid group with the slightly acidic silica gel. To resolve this, you can add a small amount of a polar, acidic solvent like acetic acid or formic acid to your mobile phase. This helps to keep the carboxylic acid protonated and reduces its interaction with the stationary phase, resulting in more defined spots.
Q4: Can I use column chromatography to separate regioisomers of pyrazole-3-carboxylic acid derivatives?
A4: Yes, column chromatography can be used to separate regioisomers, such as pyrazole-3-carboxylic acids and their corresponding pyrazole-5-carboxylic acid isomers, provided there is a sufficient difference in their polarity. The separation of these isomers by column chromatography on silica gel has been reported in the literature.
Purification Method Selection
The choice between recrystallization and column chromatography is a critical step in the purification workflow. The following diagram illustrates a decision-making process to guide your selection.
References
Navigating the Scale-Up of Pyrazole Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals, the successful transition of pyrazole synthesis from the laboratory bench to a pilot plant is a critical step in bringing new therapeutics and materials to fruition. This journey, however, is often fraught with challenges that can impact yield, purity, safety, and scalability. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of pyrazole synthesis in a direct question-and-answer format, offering potential causes and actionable solutions.
| Issue | Question | Potential Causes | Solutions & Mitigation Strategies |
| Reaction Kinetics & Yield | Why has the reaction yield dropped significantly after moving from a 10g lab scale to a 1kg pilot scale?[1] | - Inefficient heat transfer in larger vessels leading to localized hot or cold spots and side reactions.[1] - Poor mixing resulting in non-homogenous reaction mixtures and localized concentration gradients.[1] - Extended reaction times at larger scales may not have been sufficiently accounted for.[1] | - Employ jacketed reactors with precise temperature control. - For exothermic reactions, consider a semi-batch process with controlled addition of a reactant.[1] - Optimize stirrer design (impeller type and size) and agitation speed for the reactor volume. - Monitor reaction progress using in-process controls (e.g., HPLC, GC) rather than relying on lab-scale reaction times.[1] |
| Heat Transfer | Our reaction is showing signs of thermal runaway at the pilot scale, which was not observed in the lab. How can we manage this? | - The surface-area-to-volume ratio decreases significantly at larger scales, hindering efficient heat dissipation.[1] - Highly exothermic nature of some pyrazole syntheses, particularly those involving hydrazine.[2] | - Ensure the pilot plant reactor has an adequate cooling capacity for the reaction scale. - Implement a controlled, slow addition of highly reactive reagents like hydrazine hydrate.[2] - Increase the solvent volume to better absorb the heat of reaction.[2] |
| Mixing & Mass Transfer | We are observing inconsistent product quality and the formation of byproducts. Could this be a mixing issue? | - Inadequate agitation in large reactors leads to poor mass transfer between reactants, especially in heterogeneous reactions. - "Dead zones" within the reactor where mixing is minimal. | - Select an appropriate impeller type (e.g., anchor, turbine, propeller) and size for the reactor geometry and reaction mixture viscosity. - Optimize the stirring speed to ensure homogeneity without causing excessive shear. - Consider the use of baffles in the reactor to improve mixing efficiency. |
| Regioselectivity | The desired regioisomer of our substituted pyrazole was selectively formed in the lab, but we are getting a mixture of isomers at the pilot scale. How can we improve this? | - Temperature fluctuations can influence the kinetic vs. thermodynamic control of the reaction, affecting regioselectivity. - Changes in solvent polarity or concentration upon scale-up. | - Maintain strict and consistent temperature control throughout the reaction. - Screen different solvents to find one that favors the formation of the desired isomer at a larger scale. - Explore alternative synthetic routes or catalysts that offer better regiochemical control.[2] |
| Product Isolation & Purification | We are struggling with the purification of our pyrazole at the kilogram scale. The crude product is difficult to handle and contains persistent impurities. | - Different impurity profiles at larger scales due to variations in reaction conditions. - Crystallization methods that worked in the lab may not be efficient or practical at the pilot scale. | - First, identify the major impurities to devise a targeted purification strategy. - Explore alternative purification techniques such as slurry washes, recrystallization from different solvent systems, or column chromatography with appropriate stationary and mobile phases.[2] |
| Safety & Handling | What are the primary safety concerns when working with hydrazine hydrate at a pilot plant scale? | - Hydrazine is highly toxic, corrosive, and a potential carcinogen.[2] - It is a high-energy compound with a risk of thermal runaway and explosive decomposition, especially at elevated temperatures or in the presence of certain metals.[2] - Hydrazine is flammable and can ignite spontaneously.[2] | - All handling must be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[3] - Use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, nitrile or chloroprene gloves, and safety goggles with a face shield.[3] - Store hydrazine in a designated area for particularly hazardous substances, away from incompatible materials.[3] - Have emergency procedures and spill kits readily available. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a pyrazole synthesis?
A1: The most critical parameters include:
-
Heat Transfer: The ability to efficiently add or remove heat from the reaction is paramount, as poor heat transfer can lead to side reactions, product degradation, or even hazardous situations.[1]
-
Mixing: Ensuring a homogenous reaction mixture is crucial for consistent reaction rates and product quality.[1]
-
Reaction Kinetics: Understanding how the reaction rate changes with scale is essential for determining appropriate reaction times and throughput.
-
Safety: A thorough risk assessment, especially when using hazardous reagents like hydrazine, is non-negotiable.[2]
-
Downstream Processing: The method of product isolation and purification must be scalable and efficient.
Q2: How can we predict the potential for thermal runaway during scale-up?
A2: Reaction calorimetry is a key technique to assess the thermal risk of a reaction. A reaction calorimeter can measure the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing appropriate cooling systems and safe operating procedures at the pilot and production scales.
Q3: What are common impurities in pyrazole synthesis and how do they change with scale?
A3: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.[2] The impurity profile can change upon scale-up due to localized temperature and concentration gradients that may favor different reaction pathways. For example, the formation of dimers or polymers might increase at higher concentrations or temperatures.
Q4: Are there greener solvent alternatives for pyrazole synthesis that are suitable for pilot-scale production?
A4: While traditional solvents like ethanol, toluene, and DMF are common, research is ongoing into greener alternatives. Water, polyethylene glycol (PEG), and ionic liquids have been explored for certain pyrazole syntheses. However, their suitability for a specific process at a pilot scale depends on factors like solubility of reactants and products, reaction temperature, and ease of removal during workup.
Q5: What is the role of Process Analytical Technology (PAT) in scaling up pyrazole synthesis?
A5: PAT plays a crucial role in monitoring and controlling critical process parameters in real-time during scale-up. Techniques like in-situ FTIR or Raman spectroscopy can provide valuable information on reaction kinetics, conversion, and the formation of intermediates or byproducts. This allows for more precise process control, leading to improved consistency, yield, and safety.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Generic Pyrazole Derivative
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Typical Yield | 85-95% | 70-85% | Yield reduction is common due to less efficient heat and mass transfer.[1] |
| Reaction Time | 2-4 hours | 6-10 hours | Longer reaction times are often required to ensure complete conversion in larger volumes.[1] |
| Stirring Speed | 300-500 rpm (magnetic stirrer) | 100-300 rpm (mechanical stirrer) | The type and geometry of the stirrer are more critical than just the speed. |
| Heating/Cooling | Heating mantle / Ice bath | Jacketed reactor with thermal fluid | Precise temperature control is crucial to avoid side reactions. |
| Impurity Profile | Low levels of regioisomer (<2%) | Higher levels of regioisomer (5-10%) and potential for new byproducts. | Impurity profile can change significantly with scale. |
Table 2: Common Impurities in Pyrazole Synthesis
| Impurity Type | Potential Cause | Analytical Method for Detection |
| Unreacted 1,3-dicarbonyl compound | Incomplete reaction, poor mixing. | HPLC, GC-MS |
| Unreacted hydrazine derivative | Incorrect stoichiometry, degradation. | HPLC, GC-MS |
| Regioisomers | Lack of regioselective control, temperature fluctuations. | HPLC, NMR |
| Byproducts from side reactions | High temperatures, presence of oxygen, impurities in starting materials. | LC-MS, GC-MS |
| Residual Solvents | Inefficient drying or purification. | GC |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr Synthesis)
Materials:
-
Ethyl acetoacetate (1.0 kg, 7.68 mol)
-
Phenylhydrazine (0.83 kg, 7.68 mol)
-
Ethanol (5 L)
-
Glacial Acetic Acid (catalytic amount, ~50 mL)
Procedure:
-
Charging the Reactor: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethanol (5 L) and ethyl acetoacetate (1.0 kg).
-
Addition of Phenylhydrazine: Start the agitation and slowly add phenylhydrazine (0.83 kg) to the reactor over a period of 30-45 minutes. An exotherm may be observed. Maintain the internal temperature below 40°C using the reactor cooling jacket.
-
Catalyst Addition: Add glacial acetic acid (50 mL) to the reaction mixture.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-82°C) and maintain at this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the starting materials are consumed.
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product crystallization.
-
Filtration and Washing: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is obtained.
Expected Yield: 80-90%
Protocol 2: Pilot-Scale Multicomponent Synthesis of a Tetrasubstituted Pyrazole
Materials:
-
Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Primary or secondary amine (catalyst, 0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Reactor Setup: A 50 L jacketed reactor is equipped with a mechanical stirrer, addition funnels, a condenser, and a nitrogen inlet.
-
Initial Charge: Charge the reactor with ethanol, the aldehyde, and malononitrile.
-
Catalyst Addition: Add the amine catalyst to the mixture.
-
Hydrazine Addition: Slowly add hydrazine hydrate via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-30°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: After completion of the reaction (monitored by LC-MS), the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: The product is isolated by filtration, washed with cold ethanol, and dried under vacuum.
Visualizations
References
solvent selection guide for pyrazole cyclocondensation reactions to improve yield
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize solvent selection for pyrazole cyclocondensation reactions to improve yield and address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my pyrazole synthesis low, and how can solvent selection help?
Low yields in pyrazole synthesis, particularly in the common Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines, can arise from several factors directly influenced by the reaction solvent.[1] The solvent's role extends beyond simply dissolving reactants; it can affect reaction rates, equilibrium positions, and the stability of intermediates and transition states.
Common Solvent-Related Issues Leading to Low Yield:
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Poor Solubility of Reactants: If the starting materials, particularly the hydrazine derivative or the 1,3-dicarbonyl compound, have limited solubility in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion and low yields.
-
Suboptimal Reaction Polarity: The polarity of the solvent can significantly impact the reaction. The cyclocondensation mechanism involves both nucleophilic attack and dehydration steps. A solvent that can stabilize the transition states of these steps is crucial. For instance, polar aprotic solvents like DMF, NMP, or DMAc have been shown to be more effective than polar protic solvents like ethanol in certain cases, especially when using aryl hydrazine hydrochlorides.[2]
-
Interference from Protic Solvents: Protic solvents (e.g., ethanol, methanol, water) can solvate the nucleophilic hydrazine, potentially reducing its reactivity. While often used, they may not always be the optimal choice.
-
Side Reactions: The solvent can influence the prevalence of side reactions. For example, in some cases, the aldehyde starting material may undergo self-condensation, reducing its availability for the main reaction.[3] The choice of solvent can sometimes mitigate these side pathways.
Troubleshooting Steps:
-
Assess Reactant Solubility: Before starting the reaction, check the solubility of your specific 1,3-dicarbonyl and hydrazine derivatives in the intended solvent. If solubility is poor, consider a different solvent or a co-solvent system.
-
Solvent Screening: If yields are consistently low, perform a small-scale screen with a variety of solvents from different classes (polar protic, polar aprotic, nonpolar). The table below provides a starting point for solvent selection based on literature data.
-
Consider "Green" Alternatives: Modern approaches favor more environmentally friendly solvents. Deep Eutectic Solvents (DESs) and water have emerged as excellent alternatives, often leading to improved yields and simpler workups.[4][5] DESs can offer high solubility for a wide range of reactants and may also act as catalysts.[4]
-
Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free), sometimes with microwave irradiation, can lead to high yields in very short reaction times.[6][7]
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis by changing the solvent?
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, and the solvent plays a crucial role in modulating these factors.
How Solvents Influence Regioselectivity:
-
Hydrogen Bonding: Protic solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[8] These solvents can form hydrogen bonds with the carbonyl groups of the 1,3-dicarbonyl compound, differentially affecting their electrophilicity and influencing the site of the initial nucleophilic attack by the hydrazine.
-
Polarity and Dipole Moments: Aprotic dipolar solvents can stabilize charged intermediates or transition states, which can favor one reaction pathway over another, thus enhancing the formation of a single regioisomer.[2]
Strategies to Improve Regioselectivity:
-
Employ Fluorinated Alcohols: As demonstrated in the synthesis of fluorinated Tebufenpyrad analogs, switching from ethanol to TFE or HFIP can significantly improve the ratio of the desired regioisomer.[8]
-
Trial Aprotic Dipolar Solvents: If you are using a protic solvent like ethanol, consider switching to an aprotic dipolar solvent such as DMF, NMP, or DMAc, especially when using arylhydrazine hydrochlorides.[2]
-
Catalyst-Solvent Synergy: The choice of catalyst in conjunction with the solvent can also dictate regioselectivity. Some ionic liquids, for example, have been shown to favor high regioselectivity.[9][10]
Q3: What are the best "green" solvent alternatives to traditional organic solvents for pyrazole synthesis?
In recent years, there has been a significant shift towards sustainable chemical practices, leading to the exploration of environmentally benign solvents for pyrazole synthesis.[11] These green solvents not only reduce the environmental impact but can also offer advantages in terms of yield, reaction time, and safety.
Leading Green Solvent Alternatives:
-
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent choice for green chemistry. Several protocols for pyrazole synthesis in water have been developed, often with the aid of catalysts or surfactants like cetyltrimethylammonium bromide (CTAB).[5]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can dissolve a wide range of organic compounds.[4] DESs can also act as catalysts, accelerating reaction rates and improving yields.[4] A common example is a mixture of choline chloride and urea.
-
Ethylene Glycol: This solvent has been used in eco-friendly procedures, sometimes in conjunction with a Lewis acid catalyst, to afford pyrazoles in good to excellent yields at room temperature.[12]
-
Solvent-Free Reactions: Eliminating the solvent entirely is the most environmentally friendly approach. Solvent-free reactions, often assisted by microwave irradiation, can be highly efficient, leading to high yields in short reaction times.[6][7]
Data Presentation: Solvent Effects on Pyrazole Synthesis Yield
The following tables summarize quantitative data on the effect of different solvents on the yield of pyrazole cyclocondensation reactions.
Table 1: Synthesis of 1,3,5-Substituted Pyrazoles from Substituted Acetylacetone and Hydrazines [12]
| Entry | Hydrazine Derivative | Solvent | Catalyst | Yield (%) |
| 1 | 2,4-Dinitrophenylhydrazine | Ethylene Glycol | LiClO₄ | 95 |
| 2 | Phenylhydrazine | Ethylene Glycol | LiClO₄ | 92 |
| 3 | Hydrazine Hydrate | Ethylene Glycol | LiClO₄ | 90 |
Table 2: Regioselectivity in the Synthesis of Fluorinated Pyrazoles [8]
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (2:3) | Total Yield (%) |
| 1 | 1-(4-chlorophenyl)-4,4-difluoro-1,3-butanedione | Ethanol | 1:1 | 79 |
| 2 | 1-(4-chlorophenyl)-4,4-difluoro-1,3-butanedione | TFE | 19:1 | 75 |
| 3 | 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1.2 | 81 |
| 4 | 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | TFE | >20:1 | 78 |
Table 3: Comparison of Conventional Solvents and Green Alternatives for Pyrano[2,3-c]pyrazole Synthesis [13]
| Entry | Solvent | Method | Reaction Time | Yield (%) |
| 1 | Methanol | Conventional Stirring | 2-3 h | 72-97 |
| 2 | Methanol | Microwave | < 5 min | Excellent |
| 3 | Aqueous Ethanol | Conventional | 1 h | 83 |
| 4 | Aqueous Ethanol | Ultrasonication | 10 min | 98 |
| 5 | Water | Conventional Stirring | 15 min | Good |
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis from a 1,3-Diketone and Hydrazine in a Conventional Organic Solvent (Ethanol)
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Reactant Preparation: Dissolve the 1,3-diketone (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added to neutralize the acid.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.[1] Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole.[1]
Protocol 2: Green Synthesis of Pyrazoles using a Deep Eutectic Solvent (DES) [4]
-
DES Preparation: Prepare the Deep Eutectic Solvent (e.g., choline chloride:urea 1:2 molar ratio) by heating and stirring the components until a homogeneous, clear liquid is formed.
-
Reaction Setup: To the DES, add the 1,3-dicarbonyl compound (1.0 eq.) and the hydrazine derivative (1.0 eq.).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) for the required time. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the mixture, which will often cause the product to precipitate as it is typically insoluble in water, while the DES remains dissolved.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The aqueous filtrate containing the DES can often be recycled after removing the water.
Visualizations
Caption: Troubleshooting workflow for solvent selection to improve pyrazole synthesis yield.
Caption: Classification of solvents for pyrazole cyclocondensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1,3,5-trisubstituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining 1,3,5-trisubstituted pyrazoles?
A1: The primary methods for synthesizing the pyrazole nucleus include:
-
Knorr Pyrazole Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
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Synthesis from α,β-Unsaturated Carbonyls: This versatile approach uses the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which often proceeds through a pyrazoline intermediate.[1][3]
-
1,3-Dipolar Cycloaddition: A powerful technique for constructing the pyrazole ring by reacting a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (such as an alkyne or alkene).[1][4][5]
-
Multicomponent Reactions (MCRs): These are efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.[1]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[6][7]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Poor regioselectivity, especially with unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis, is a common challenge.[2][8] To improve regioselectivity, consider the following:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[9]
-
Alternative Reagents: Employing 1,3-dicarbonyl surrogates with different reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic ketones, can direct the initial nucleophilic attack of the hydrazine.[10]
-
Alternative Synthetic Routes: Methods like 1,3-dipolar cycloaddition or the reaction of N-alkylated tosylhydrazones with terminal alkynes inherently offer better control over regioselectivity.[6][7][10]
Q3: What factors can lead to low yields in the synthesis of 1,3,5-trisubstituted pyrazoles?
A3: Low yields can result from several factors, depending on the synthetic method used:
-
Substituent Effects: In some methods, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, substrates with electron-withdrawing groups may be unstable under basic conditions, leading to lower yields.[6][7]
-
Substrate Scope: Certain substrates may be unsuitable for a specific method. For example, aliphatic terminal alkynes and N-alkylated aliphatic aldehyde tosylhydrazones have been reported to give poor yields in the aforementioned reaction.[6][7]
-
Reaction Conditions: The choice of base and solvent is critical. Screening different combinations is often necessary to optimize the yield. For instance, in the synthesis from N-alkylated tosylhydrazones, bases other than t-BuOK and solvents other than pyridine resulted in poor yields.[6][7]
-
Catalyst Deactivation: The chosen catalyst may deactivate over the course of the reaction. Investigating catalyst stability and potential recycling strategies is important.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | 1. Temperature: Optimize the reaction temperature. Some reactions are highly temperature-sensitive. 2. Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 3. Solvent: The polarity and properties of the solvent can significantly impact the reaction. If yield is low, consider screening a range of solvents. |
| Sub-optimal Catalyst or Reagents | 1. Catalyst Choice: The chosen catalyst may not be optimal for the specific substrates. Consult the literature for catalysts known to be effective for similar transformations. 2. Base/Acid: The choice and amount of base or acid can be critical. Titrate the amount or screen different bases/acids. 3. Reagent Quality: Ensure the purity and dryness of all reagents and solvents, as impurities can inhibit the reaction. |
| Substrate Reactivity | 1. Steric Hindrance: Bulky substituents on the starting materials may hinder the reaction. Consider using less sterically demanding starting materials if possible. 2. Electronic Effects: As mentioned, electron-withdrawing or -donating groups can significantly affect reactivity. It may be necessary to modify the synthetic route for certain substrates.[6][7] |
Issue 2: Formation of a Mixture of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Use of Unsymmetrical 1,3-Dicarbonyls in Knorr Synthesis | 1. Change the Solvent: As a first step, try running the reaction in a fluorinated alcohol such as TFE or HFIP to improve regioselectivity.[9] 2. Modify the Synthetic Approach: If changing the solvent is ineffective, consider alternative synthetic strategies that offer better regiocontrol, such as: - 1,3-Dipolar Cycloaddition: This method generally provides excellent regioselectivity.[10] - Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This approach is known for its high regioselectivity.[6][7][10] |
| Ambiguous Reaction Pathway | 1. Mechanistic Investigation: A deeper understanding of the reaction mechanism can provide insights into controlling regioselectivity. Analytical techniques such as in-situ NMR could be beneficial. 2. Protecting Groups: Judicious use of protecting groups can block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry. |
Data Presentation: Catalyst and Condition Optimization
Table 1: Optimization of Reaction Conditions for the Enzyme-Catalyzed Synthesis of a 1,3,5-Trisubstituted Pyrazole. [11][12]
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst Amount (mg) | Yield (%) |
| 1 | Dichloromethane | 45 | 8 | 10 | 55 |
| 2 | Toluene | 45 | 8 | 10 | 63 |
| 3 | Acetonitrile | 45 | 8 | 10 | 71 |
| 4 | Methanol | 45 | 8 | 10 | 79 |
| 5 | Ethanol | 45 | 8 | 10 | 83 |
| 6 | Ethanol | 25 | 8 | 10 | 73 |
| 7 | Ethanol | 35 | 8 | 10 | 78 |
| 8 | Ethanol | 55 | 8 | 10 | 81 |
| 9 | Ethanol | 45 | 5 | 10 | 75 |
| 10 | Ethanol | 45 | 24 | 10 | 83 |
| 11 | Ethanol | 45 | 8 | 5 | 68 |
| 12 | Ethanol | 45 | 8 | 15 | 83 |
Reaction conditions: benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), and β-nitrostyrene (1 mmol) with TLL@MMI catalyst.
Table 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Substrate Scope. [7]
| Entry | N-Alkyl Tosylhydrazone (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 1-methyl-3,5-diphenyl-1H-pyrazole | 76 |
| 2 | C₆H₅ | 4-MeC₆H₄ | 1-methyl-3-phenyl-5-(p-tolyl)-1H-pyrazole | 82 |
| 3 | C₆H₅ | 4-MeOC₆H₄ | 1-methyl-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazole | 85 |
| 4 | C₆H₅ | 4-ClC₆H₄ | 5-(4-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole | 73 |
| 5 | 4-MeC₆H₄ | C₆H₅ | 1-methyl-5-phenyl-3-(p-tolyl)-1H-pyrazole | 88 |
| 6 | 4-ClC₆H₄ | C₆H₅ | 3-(4-chlorophenyl)-1-methyl-5-phenyl-1H-pyrazole | 75 |
| 7 | 4-NO₂C₆H₄ | C₆H₅ | 1-methyl-3-(4-nitrophenyl)-5-phenyl-1H-pyrazole | 62 |
Reaction conditions: N-alkylated tosylhydrazone (0.18 mmol), alkyne (0.72 mmol), t-BuOK (0.38 mmol), and 18-crown-6 (0.09 mmol) in pyridine (1 mL) at 0 °C.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis using Immobilized Lipase (TLL@MMI)[12][13]
-
Reaction Setup: To a vial, add benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), β-nitrostyrene (1 mmol), and TLL@MMI (10 mg).
-
Solvent Addition: Add ethanol (2 mL) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 45 °C for 8 hours.
-
Workup: After the reaction is complete, as monitored by TLC, the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Regioselective Synthesis from N-Alkylated Tosylhydrazone and Terminal Alkyne[7][11]
-
Reaction Setup: To a solution of the N-alkylated tosylhydrazone (0.18 mmol) and terminal alkyne (0.72 mmol) in pyridine (1 mL), add 18-crown-6 (0.09 mmol).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (0.38 mmol) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quenching and Extraction: Quench the reaction with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Experimental workflows for two common methods of synthesizing 1,3,5-trisubstituted pyrazoles.
Caption: A troubleshooting decision tree for addressing poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
monitoring pyrazole synthesis progress using TLC or LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of pyrazole synthesis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my pyrazole synthesis?
A1: Both TLC and LC-MS are powerful techniques to monitor your reaction's progress. TLC is a quick, qualitative method ideal for rapid checks at the bench. LC-MS provides more detailed, quantitative information, confirming the molecular weight of your product and identifying byproducts.[1] Monitoring the reaction helps determine the optimal reaction time and can prevent the formation of impurities from over-running the reaction.[1][2]
Q2: My starting materials and product have very similar polarities. How can I get good separation on TLC?
A2: When the polarities are similar, optimizing the solvent system is crucial. You may need to test several solvent systems of varying polarities.[3][4][5] Consider using a less polar solvent system to increase the separation. Two-dimensional TLC, where the plate is run in one solvent system, dried, and then run in a second system perpendicular to the first, can also improve the resolution of spots with similar Rf values.
Q3: I don't see any spots on my TLC plate under the UV lamp. What should I do?
A3: Not all compounds are UV-active. If your pyrazole derivative or starting materials do not have a UV chromophore, you will need to use a chemical stain for visualization.[6] Common stains like potassium permanganate, ceric ammonium molybdate, or iodine vapor can be used to visualize a wide range of organic compounds.[4][7]
Q4: In my LC-MS analysis, I see multiple peaks with the correct mass for my pyrazole product. What could be the cause?
A4: This could be due to the formation of regioisomers, which are common in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] These isomers will have the same mass but different retention times. Additionally, in-source fragmentation or the formation of different adducts can sometimes lead to multiple signals related to the same compound.
Q5: My LC-MS data shows a mass that is higher than my expected product. What does this mean?
A5: You are likely observing an adduct, where your molecule has combined with a cation from the mobile phase or a contaminant. Common adducts in positive ion mode ESI-MS include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[8][9][10] In negative ion mode, you might see [M-H]⁻ or [M+Cl]⁻. Always consider the mass differences corresponding to these common adducts when interpreting your data.
Troubleshooting Guides
TLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaky Spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute your sample.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase. |
| Rf Value Too High (Spot runs with the solvent front) | - The solvent system is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Rf Value Too Low (Spot remains at the baseline) | - The solvent system is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| No Separation Between Spots | - The polarity of the solvent system is not optimal for your compounds. | - Experiment with different solvent systems. Try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[3][4][5][11] |
| Faint or No Spots After Staining | - The compound is not reactive with the chosen stain.- The concentration of the compound is too low. | - Try a different staining method (e.g., iodine, permanganate, phosphomolybdic acid).- Spot a more concentrated sample on the TLC plate. |
LC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peak for the Product | - The reaction has not proceeded.- The compound is not ionizing under the chosen conditions.- The compound is not eluting from the column. | - Check your reaction conditions and starting materials.- Switch the ionization polarity (positive/negative).- Adjust the mobile phase gradient to include a stronger solvent. |
| Broad or Tailing Peaks | - Column overload.- Secondary interactions with the stationary phase. | - Dilute the sample.- Add a modifier to the mobile phase (e.g., a small amount of acid or base). |
| Retention Time Shifts | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Prepare fresh mobile phase.- Use a guard column or replace the analytical column.- Ensure the column oven is maintaining a stable temperature.[12] |
| High Background Noise | - Contaminated mobile phase or sample.- Leak in the system. | - Use high-purity solvents and filter your samples.- Check all fittings for leaks.[12] |
| Multiple Unexpected Peaks | - Formation of byproducts or impurities.- Sample degradation.- Carryover from a previous injection. | - Analyze the mass spectra of the unexpected peaks to identify their structures.- Prepare fresh samples for analysis.- Run a blank gradient to clean the system. |
Experimental Protocols
Protocol 1: Monitoring Pyrazole Synthesis by TLC
Materials:
-
TLC plates (silica gel 60 F254)[6]
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., Hexane:Ethyl Acetate, 7:3)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply small spots of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture using separate capillary spotters.[13]
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
Stain the Plate (if necessary): If spots are not UV-active, dip the plate into a staining solution (e.g., potassium permanganate) and then gently heat it with a heat gun until colored spots appear.
-
Analyze the Results: Compare the spots of the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot helps to confirm if the starting material is consumed.[13] Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Protocol 2: Monitoring Pyrazole Synthesis by LC-MS
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI - source)
-
Appropriate HPLC column (e.g., C18 reversed-phase column)
-
Mobile phases (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid)
-
Sample vials
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a syringe filter into an LC-MS vial.
-
Instrument Setup:
-
Set up the HPLC method, including the mobile phase gradient, flow rate (e.g., 0.5 mL/min), and column temperature. A typical gradient might start with a low percentage of Solvent B, ramping up to a high percentage to elute the compounds.
-
Set up the mass spectrometer parameters, including the ionization mode (positive or negative ESI), scan range (e.g., m/z 100-1000), and source parameters (e.g., capillary voltage, gas flow).[14]
-
-
Analysis: Inject the prepared sample into the LC-MS system.
-
Data Interpretation:
-
Analyze the chromatogram to determine the retention times of the starting materials and any new products.
-
Examine the mass spectrum corresponding to each chromatographic peak.
-
Look for the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion of your expected pyrazole product.
-
Also, check for the presence of starting materials and any potential byproducts by analyzing their respective mass spectra.
-
Data Presentation
Table 1: Typical Rf Values for Pyrazole Derivatives on Silica Gel TLC
| Compound Type | Mobile Phase (v/v) | Typical Rf Value Range |
| N-phenylpyrazole | Hexane:Ethyl Acetate (8:2) | 0.4 - 0.6 |
| 3,5-dimethylpyrazole | Dichloromethane:Methanol (9.5:0.5) | 0.3 - 0.5 |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives | Cyclohexane:Ethyl Acetate (50:3) | 0.5 - 0.7[3][4][5] |
| Thiazolylpyrazole compounds | Petroleum ether:Benzene (1:3) | 0.4 - 0.6[11] |
Note: Rf values are highly dependent on the specific substituents, the exact TLC plate, and laboratory conditions. This table provides general guidance.
Table 2: Common Adducts in LC-MS (ESI Positive Mode) for Pyrazole Derivatives
| Adduct Ion | Mass-to-Charge (m/z) | Common Source |
| [M+H]⁺ | Molecular Weight + 1.0078 | Proton from acidic mobile phase |
| [M+Na]⁺ | Molecular Weight + 22.9898 | Sodium ion contamination from glassware or solvents |
| [M+K]⁺ | Molecular Weight + 39.0983 | Potassium ion contamination from glassware or solvents |
| [M+NH₄]⁺ | Molecular Weight + 18.0344 | Ammonium salts in the mobile phase |
| [2M+H]⁺ | 2 * Molecular Weight + 1.0078 | Dimer formation at high concentrations |
Visualizations
Caption: Workflow for monitoring pyrazole synthesis.
Caption: Troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. How To [chem.rochester.edu]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor starting material quality in pyrazole reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor starting material quality in pyrazole reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes related to my starting materials?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can often be traced back to the quality of the starting materials.[1] The primary factors include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process.[1][2] Furthermore, hydrazine derivatives can degrade over time, so it is recommended to use a freshly opened or purified reagent for optimal results.[1]
Q2: I am observing a persistent discoloration (e.g., yellow or red) in my reaction mixture. What could be the cause?
Discoloration in pyrazole synthesis is a common issue, often attributed to the formation of colored impurities originating from the hydrazine starting material.[2] This is particularly prevalent when using hydrazine salts such as phenylhydrazine hydrochloride.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1] Additionally, oxidative processes can contribute to the discoloration.[1]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[1]
Q4: What are some common byproducts in pyrazole synthesis that I should be aware of?
Besides regioisomers, other common byproducts in pyrazole synthesis include pyrazoline intermediates resulting from incomplete cyclization or aromatization.[2] Side reactions involving the hydrazine starting material can also generate colored impurities.[2] In some instances, di-addition of hydrazine to the dicarbonyl compound can occur, leading to further byproducts.[2]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Symptoms:
-
The isolated yield of the desired pyrazole is significantly lower than expected.
-
TLC analysis shows multiple spots, indicating a complex mixture of products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded Hydrazine Reagent | Use a freshly opened bottle of the hydrazine derivative or purify the existing stock. Hydrazines can degrade over time, leading to reduced reactivity and the formation of impurities.[1] |
| Impure 1,3-Dicarbonyl Compound | Purify the dicarbonyl compound before use, for example, by recrystallization or distillation. Impurities can participate in side reactions.[1] |
| Incorrect Stoichiometry | Carefully check the stoichiometry of the reactants. A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes help drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and pH.[1] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.[1] |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The reaction mixture develops a strong yellow, red, or brown color.
-
The final product is difficult to decolorize.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrazine Salt Quality | If using a hydrazine salt like phenylhydrazine hydrochloride, consider adding a mild base such as sodium acetate to neutralize any liberated acid that might promote byproduct formation.[1] |
| Oxidation | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[1] |
| Starting Material Impurities | Purifying the hydrazine starting material, for instance by recrystallization, can help remove some of the impurities that lead to discoloration.[1] |
Issue 3: Poor Regioselectivity
Symptoms:
-
NMR analysis of the crude or purified product shows two sets of peaks, indicating the presence of both regioisomers.
-
Multiple spots are observed on TLC that are difficult to separate.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric and Electronic Effects | The inherent electronic and steric properties of the substituents on the unsymmetrical dicarbonyl and hydrazine reactants direct the initial nucleophilic attack.[1] |
| Solvent Effects | The choice of solvent can influence regioselectivity. For instance, acidic solvents like ethanol, especially when using aryl hydrazine hydrochlorides, can affect the outcome.[1] |
| pH of the Reaction | The pH of the reaction medium can play a crucial role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1] |
| Bulky Substituents | Introducing a bulky substituent on the hydrazine can sterically hinder the reaction at one of the carbonyl carbons, thereby directing the reaction towards a single regioisomer.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Starting Material Purity by TLC
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Dissolve Samples: Prepare dilute solutions of the 1,3-dicarbonyl compound and the hydrazine derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the Plate: Spot each starting material separately on the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Analysis: The presence of multiple spots for a single starting material indicates the presence of impurities.
Protocol 2: General Knorr Pyrazole Synthesis with Troubleshooting Considerations
-
Reactant Purity Check: Before starting, assess the purity of the 1,3-dicarbonyl compound and the hydrazine derivative using TLC (as described in Protocol 1) or other analytical techniques like NMR. Purify if necessary.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (typically 1.0-1.2 equivalents) to the solution. If using a hydrazine salt, consider adding a mild base like sodium acetate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, the product may precipitate from the solution and can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Caption: Troubleshooting workflow for poor pyrazole reaction outcomes.
Caption: Experimental workflow for pyrazole synthesis.
References
Validation & Comparative
A Comparative Analysis of Pyrazole Isomers for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of various pyrazole isomers, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of this important class of compounds and to guide future drug development efforts.
Introduction to Pyrazole Scaffolds in Inflammation
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib.[1] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1] The arrangement of substituents around the pyrazole core gives rise to various isomers, and the specific isomeric form can significantly influence the compound's biological activity and selectivity. This guide focuses on a comparative analysis of these isomers.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of representative pyrazole isomers from various studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Compound/Isomer Class | Structure | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| 1,5-Diarylpyrazole | Representative structure with R1 and R2 as aryl groups | >100 | 0.04 | >2500 | 65% @ 10 mg/kg | Celecoxib data |
| 3,5-Diaryl-2-Pyrazoline | Representative structure with R1 and R2 as aryl groups | Not reported | Not reported | Not reported | Up to 85% @ 10 mg/kg | [2] |
| 1,3,5-Trisubstituted Pyrazole | Representative structure with various substituents | 15.23 | 1.50 | 10.15 | Not reported | [3] |
| 1,3,4-Trisubstituted Pyrazole | Representative structure with various substituents | Not reported | Not reported | Not reported | 84.2% @ 50 mg/kg | [4] |
| Pyrazole-Thiazole Hybrid | Representative structure | 18.2 | 0.43 | 42.3 | 55% @ 20 mg/kg | Fused ring system data |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the concentration of a test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compounds and reference drug (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well plates
-
Plate reader for measuring prostaglandin E₂ (PGE₂) production (e.g., via ELISA) or oxygen consumption.
Procedure:
-
Enzyme Preparation: In an appropriate tube, mix the reaction buffer, heme, and L-epinephrine.
-
Enzyme Addition: Add a specific amount of COX-1 or COX-2 enzyme to the mixture.
-
Inhibitor Incubation: Add various concentrations of the test compounds or reference drug to the enzyme solution. A vehicle control (DMSO) is also included. The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid or stannous chloride.
-
Detection: The amount of PGE₂ produced is quantified using a specific ELISA kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [ (V_c - V_t) / V_c ] * 100
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Visualizing the Mechanisms and Workflow
Signaling Pathway of Inflammation
The following diagram illustrates the arachidonic acid cascade, a key pathway in inflammation that is targeted by many anti-inflammatory drugs, including pyrazole derivatives.
Caption: Arachidonic Acid Cascade and the Site of Action for Pyrazole Inhibitors.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of pyrazole isomers for their anti-inflammatory activity.
Caption: Workflow for Anti-inflammatory Evaluation of Pyrazole Isomers.
Conclusion
The isomeric form of pyrazole derivatives plays a critical role in determining their anti-inflammatory activity and selectivity towards COX enzymes. The presented data suggests that the substitution pattern on the pyrazole ring significantly influences the biological outcome. Further systematic studies directly comparing a wide range of positional isomers with identical substituents are warranted to fully elucidate the structure-activity relationships and to guide the design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. orientjchem.org [orientjchem.org]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, the validation of a novel compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comparative framework for validating the bioactivity of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a compound belonging to the pharmacologically significant pyrazole class of heterocycles. Pyrazole derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
This document outlines standardized in vitro assays to investigate these potential activities and presents performance data of established drugs as a benchmark for comparison.
Data Presentation: Comparative Bioactivity of Standard Agents
To provide a context for evaluating the potential efficacy of this compound, the following tables summarize the in vitro activity of standard anticancer, antimicrobial, and anti-inflammatory drugs.
Table 1: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.5 | [1] |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | [1] |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 20.3 | |
| Cisplatin | A549 | Lung Carcinoma | 9.8 |
Table 2: In Vitro Antimicrobial Activity of Standard Antimicrobial Agents
| Compound | Microorganism | Type | MIC (µg/mL) | Citation |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive Bacteria | 0.25 - 2.0 | |
| Ciprofloxacin | Escherichia coli | Gram-negative Bacteria | ≤0.25 - 1.0 | |
| Fluconazole | Candida albicans | Fungus (Yeast) | 0.25 - 4.0 |
Table 3: In Vitro Anti-inflammatory Activity of Standard NSAIDs
| Compound | Assay | Target | IC₅₀ (nM) | Citation |
| Indomethacin | Whole Blood Assay | COX-1 | 10 | |
| Indomethacin | Whole Blood Assay | COX-2 | 60 | |
| Celecoxib | Whole Blood Assay | COX-1 | 760 | |
| Celecoxib | Whole Blood Assay | COX-2 | 50 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and standard drugs (Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and standard drugs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound and standard drugs (Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and standard drugs in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
This compound and standard drugs (Indomethacin, Celecoxib)
-
Fluorometric or colorimetric detection reagents
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound or standard drug in the reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to scavenge nitric oxide radicals, which are inflammatory mediators. The method is based on the generation of nitric oxide from sodium nitroprusside and its measurement by the Griess reaction.[4]
Materials:
-
Sodium nitroprusside solution (10 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% phosphoric acid)
-
This compound and a standard scavenger (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix sodium nitroprusside solution with various concentrations of the test compound or standard.
-
Incubation: Incubate the mixture at room temperature for 150 minutes.
-
Griess Reaction: Add an equal volume of Griess reagent to each well and incubate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 546 nm.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging activity and determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the described bioassays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Bacterial cell wall synthesis pathway.
Caption: Simplified inflammatory cascade via the COX pathway.
Caption: Key signaling pathways in cancer cell proliferation.
References
Unveiling the Anticancer Potential of Nitrophenyl Pyrazole Inhibitors: A Structure-Activity Relationship Comparison
A detailed analysis of nitrophenyl pyrazole derivatives reveals key structural features influencing their anticancer efficacy. This guide provides a comparative overview of their inhibitory activities, detailed experimental protocols for activity assessment, and a visualization of a key signaling pathway involved in their mechanism of action.
Researchers in oncology and medicinal chemistry are continuously exploring novel scaffolds to develop more effective and selective anticancer agents. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. The incorporation of a nitrophenyl moiety into the pyrazole core has been a subject of intense investigation, leading to the discovery of potent inhibitors against various cancer cell lines. This guide synthesizes findings from multiple studies to provide a clear comparison of the structure-activity relationships (SAR) of these nitrophenyl pyrazole inhibitors.
Comparative Anticancer Activity of Nitrophenyl Pyrazole Derivatives
The anticancer activity of a series of nitrophenyl pyrazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for representative compounds, highlighting the influence of different substitutions on their cytotoxic effects.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 1a | H | 4-NO2-Ph | A549 (Lung) | >100 |
| 1b | H | 4-NO2-Ph | MCF-7 (Breast) | 67.25 |
| 2a | 3-NO2-Ph | 4-MeO-Ph | 786-0 (Renal) | 9.9 |
| 2b | 3-NO2-Ph | 4-MeO-Ph | MCF-7 (Breast) | 31.87 |
| 3a | 4-NO2-Ph | Phenyl | A549 (Lung) | 12.83 |
| 3b | 4-NO2-Ph | Phenyl | MCF-7 (Breast) | 35.72 |
Table 1: Anticancer Activity of Selected Nitrophenyl Pyrazole Derivatives. This table showcases the IC50 values of various nitrophenyl pyrazole compounds against different cancer cell lines, providing a basis for structure-activity relationship analysis.
The data reveals that the position of the nitro group on the phenyl ring, as well as the nature of other substituents on the pyrazole core, significantly impacts the anticancer activity. For instance, the presence of a 3-nitrophenyl group at the R1 position (compound 2a and 2b ) appears to confer higher potency compared to an unsubstituted R1 (compound 1a and 1b ). Furthermore, the addition of other functional groups can modulate this activity, as seen in the comparison between different derivatives.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The determination of the anticancer activity of the nitrophenyl pyrazole inhibitors is predominantly carried out using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The nitrophenyl pyrazole inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a further 48-72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action: A Proposed Signaling Pathway
Several studies suggest that pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades. The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by a nitrophenyl pyrazole inhibitor in triple-negative breast cancer cells.[1]
Figure 1: Proposed apoptotic pathway induced by a nitrophenyl pyrazole inhibitor.
The workflow for assessing the anticancer activity of these compounds typically involves a series of steps from initial screening to mechanistic studies.
Figure 2: Experimental workflow for the evaluation of nitrophenyl pyrazole inhibitors.
References
comparing potency of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid with known COX-2 inhibitors
A direct comparison of the cyclooxygenase-2 (COX-2) inhibitory potency of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid with known inhibitors could not be conducted as experimental data on its COX-2 inhibition, such as IC50 values, are not available in the public domain. However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of well-established COX-2 inhibitors, complete with experimental data, detailed protocols, and pathway visualizations.
Potency of Known COX-2 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of several well-known COX-2 inhibitors against both COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Assay Type |
| Celecoxib | 40[1] | 2800[2] | 70 | Human Dermal Fibroblasts / Human Lymphoma Cells[2] |
| 91[2] | - | - | Human Dermal Fibroblasts[2] | |
| Rofecoxib | 18[3][4] | >15,000[3] | >833 | Human COX-2 in CHO cells / Human COX-1 in CHO cells[3] |
| 26[3][5][6] | >50,000[3][5] | >1923 | Human COX-2 in Osteosarcoma cells / Human COX-1 in U937 cells[3][5] | |
| 530[5][7] | 18,800[5] | 35.5[7] | Human Whole Blood Assay[5] | |
| Etoricoxib | 79[8] | - | - | PGE2 production by CHO (COX-2) cells[8] |
| 1100[8] | 116,000[8] | 105.5 | Human Whole Blood Assay[8] | |
| Valdecoxib | 5[9][10][11][12] | 140,000[10][11][12] | 28,000 | Recombinant Human COX-2 / COX-1[10][11][12] |
| 240[9] | 21,900[9] | 91.3 | Human Whole Blood Assay[9] | |
| Lumiracoxib | 60[13] | 3000 | 50 | Purified COX-2 / COX-1 |
| 130 | 67,000 | 515 | Human Whole Blood Assay | |
| 140 | >30,000 | >214 | Dermal Fibroblasts / HEK 293 cells with human COX-1 |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and enzyme sources used in the experiments.
Experimental Protocols
To determine the COX-2 inhibitory potency of a novel compound like this compound, a standardized in vitro COX inhibition assay would be employed. Below is a detailed methodology for a common type of assay.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE2) by COX-2 and thromboxane B2 (TXB2) by COX-1 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Heparin (anticoagulant).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference COX-2 inhibitors (e.g., Celecoxib).
-
Enzyme immunoassay (EIA) kits for PGE2 and TXB2.
Procedure:
-
COX-2 Induction: Aliquots of heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes. For the COX-1 assay, blood is used without LPS stimulation.
-
Inhibitor Incubation: A dilution series of the test compound and reference inhibitors is prepared. These are added to the blood samples (both LPS-stimulated for COX-2 and unstimulated for COX-1) and incubated for a specified period (e.g., 60 minutes) at 37°C. A vehicle control (solvent only) is run in parallel.
-
Enzyme Reaction:
-
For COX-2: The enzymatic reaction is initiated by the endogenous release of arachidonic acid in the LPS-stimulated blood.
-
For COX-1: The blood is allowed to clot at 37°C for 60 minutes to induce platelet activation and subsequent TXB2 production via COX-1.
-
-
Sample Processing: After incubation, the blood samples are centrifuged to separate the plasma (for PGE2 measurement) or serum (for TXB2 measurement).
-
Quantification: The concentrations of PGE2 and TXB2 in the plasma/serum are quantified using specific EIA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of COX-2 inhibition and the experimental process, the following diagrams are provided.
Caption: COX-2 signaling pathway in inflammation.
Caption: Workflow for in vitro COX inhibition assay.
References
- 1. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu… [ouci.dntb.gov.ua]
- 2. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Confirmation of Enzyme Inhibition by Pyrazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assay protocols to confirm and quantify the inhibitory activity of pyrazole-based compounds against key enzyme targets. Supported by experimental data, this document details methodologies for assessing inhibition of cyclooxygenases (COXs), kinases, xanthine oxidase, and aldehyde oxidase, enabling a comparative analysis of inhibitor potency.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to modulate the activity of a wide range of enzymes. Validating the inhibitory potential of these compounds through robust and reproducible in vitro assays is a critical step in the drug discovery pipeline. This guide outlines detailed experimental protocols and presents comparative data to aid in the selection of appropriate assays and the interpretation of results.
Comparative Inhibitory Potency of Pyrazole Derivatives
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the activity of a specific enzyme by 50%. The table below summarizes the in vitro inhibitory activity of various pyrazole derivatives against several key enzyme targets.
| Compound Class | Target Enzyme(s) | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| COX Inhibitors | COX-1 | Celecoxib | 15 | SC-560 | 0.009 |
| COX-2 | Celecoxib | 0.04 | Celecoxib | 0.04 | |
| Phenylbutazone | 2.7 | - | - | ||
| SC-558 | >100 | - | - | ||
| Kinase Inhibitors | CDK2 | Compound 15 | 0.005 (Ki) | - | - |
| ERK | Compound 6 | - | Doxorubicin | - | |
| RIPK3 | Compound 6 | - | Doxorubicin | - | |
| Xanthine Oxidase Inhibitors | Xanthine Oxidase | Pyrazole-based 1,3,4-oxadiazole derivative | 72.4 | Allopurinol | 2.3[1] |
| 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e) | 10.87 | - | - | ||
| Aldehyde Oxidase Inhibitors | Aldehyde Oxidase | Raloxifene | 0.0029 | - | - |
| Quinacrine | 3.3 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key in vitro enzyme inhibition assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the IC50 values of test compounds against COX-1 and COX-2 enzymes.[2]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include DMSO-only wells as a control for total enzyme activity and wells with a known inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for approximately 10 minutes to allow for inhibitor-enzyme interaction.[2]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[2]
-
Measurement: Immediately measure the fluorescence intensity over a set period. The rate of increase in fluorescence is proportional to COX activity.[2]
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This method measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a strong absorbance at approximately 290-295 nm.[2][3]
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).[3]
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare a stock solution of xanthine oxidase in the buffer. The final concentration will require optimization.
-
Prepare serial dilutions of test compounds and allopurinol in buffer from a DMSO stock.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations. Include control wells with no inhibitor (vehicle only) and blank wells with no enzyme.
-
Pre-incubate the plate at 25°C or 37°C for 10-15 minutes.
-
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to each well.[3]
-
Measurement: Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals.[3]
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Aldehyde Oxidase Inhibition Assay (LC-MS/MS)
This assay determines if a compound is a substrate or inhibitor of aldehyde oxidase by monitoring the depletion of the test compound over time in the presence of human liver cytosol.
Materials:
-
Human liver cytosol
-
Test compounds and known inhibitors (e.g., menadione)
-
Phosphate buffer
-
Acetonitrile with internal standard
-
UHPLC-MS/MS system
Procedure:
-
Incubation: Incubate the test compounds with a suspension of liver cytosol at 37°C. Include control incubations with a known AO inhibitor to confirm AO-mediated metabolism.[4]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench them in a stop solution containing cold acetonitrile and an internal standard.[5]
-
Analysis: Analyze the samples by UHPLC-MS/MS to monitor the depletion of the parent compound.[5]
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Compare the depletion in the presence and absence of an AO inhibitor to confirm the role of AO in the compound's metabolism.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
The mechanism of action of many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase enzymes, which are key to the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by pyrazole compounds.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 5. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
A Researcher's Guide to the Determination and Comparison of IC50 and Ki Values for 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Introduction
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Pyrazole derivatives have been successfully developed as inhibitors of various enzymes, including cyclooxygenases (COX) and kinases, leading to their use as anti-inflammatory and anti-cancer agents.[1][2][3] This guide provides a comprehensive framework for determining and comparing the inhibitory potency (IC50 and Ki values) of this specific compound against relevant enzymatic targets. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and data presentation formats, using well-known pyrazole-based inhibitors as comparative examples.
Comparative Data on Pyrazole-Based Inhibitors
To effectively evaluate the potency of a new compound, it is essential to compare its performance against established inhibitors of the same target. The following table presents hypothetical data for this compound alongside published data for known COX inhibitors, illustrating how the results of future experiments could be contextualized.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 | TBD | TBD | TBD |
| Celecoxib | COX-2 | 40 | 22 | 30 |
| SC-558 | COX-2 | 60 | 35 | >1000 |
| Phenylbutazone | COX-1/COX-2 | 2,700 | 1,500 | 1 |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are crucial metrics for quantifying the potency of an enzyme inhibitor. A lower value for both indicates higher potency.[4] The Selectivity Index is a ratio of IC50 or Ki values for two different enzymes (e.g., COX-1 vs. COX-2) and indicates the compound's specificity.
Experimental Protocols
The determination of IC50 and Ki values is fundamental in drug discovery. The following protocols provide a detailed methodology for conducting these experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available COX activity assay kits and is suitable for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1]
Objective: To determine the IC50 values of this compound against ovine or human COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor Solution
-
COX Probe
-
Arachidonic Acid (Substrate)
-
Test Compound: this compound
-
Reference Inhibitors (e.g., Celecoxib, SC-560)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial dilution to create a range of concentrations to be tested (e.g., 0.1 nM to 100 µM).
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer.
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the respective wells. Include wells with DMSO only as a vehicle control (representing 100% enzyme activity) and wells with a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity over a set period using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.
Data Analysis for IC50 Determination:
-
Normalize Data: Convert the rate of fluorescence increase into percentage inhibition relative to the DMSO control.[5]
-
Generate Dose-Response Curve: Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Use non-linear regression analysis to fit a sigmoidal curve to the data. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[6]
Determination of Ki (Inhibition Constant)
The Ki value is a more absolute measure of inhibitor potency than the IC50, as it is independent of substrate concentration.[7] It can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.[8][9]
Equation:
Ki = IC50 / (1 + [S] / Km)
Where:
-
[S] is the concentration of the substrate (arachidonic acid) used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with the enzyme. This value should be determined in a separate kinetic experiment.
Alternatively, Ki can be determined graphically by measuring the reaction rates at various substrate and inhibitor concentrations and generating a Lineweaver-Burk plot.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining and understanding inhibitor potency.
Caption: Experimental workflow for IC50 determination.
Caption: Relationship for converting IC50 to Ki.
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. clyte.tech [clyte.tech]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. courses.edx.org [courses.edx.org]
- 9. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
comparative molecular docking studies of substituted pyrazole carboxylic acid analogs
A Comparative Guide to the Molecular Docking of Substituted Pyrazole Carboxylic Acid Analogs
The following guide provides a comparative analysis of substituted pyrazole carboxylic acid analogs based on molecular docking studies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of the performance of these analogs against various biological targets, supported by experimental data.
Comparative Docking Performance of Pyrazole Carboxylic Acid Analogs
Substituted pyrazole carboxylic acid analogs have been extensively studied as potential inhibitors for a variety of protein targets due to their versatile biological activities. Molecular docking simulations are a crucial tool in this research, providing insights into the binding affinities and interaction mechanisms of these compounds. This section summarizes the quantitative data from several key studies.
Table 1: Inhibitory Activity of Pyrazole Carboxamide Derivatives against Cholinesterases and Carbonic Anhydrases
| Compound | Target Enzyme | Kᵢ (nM) |
| SA1-12 Series | hCA I | 10.69 ± 1.27 – 70.87 ± 8.11 |
| hCA II | 20.01 ± 3.48 – 56.63 ± 6.41 | |
| Acetylcholinesterase (AChE) | 6.60 ± 0.62 – 14.15 ± 1.09 | |
| Butyrylcholinesterase (BChE) | 54.87 ± 7.76 – 137.20 ± 9.61 | |
| Data from a study on pyrazole carboxamide derivatives as potential inhibitors for Alzheimer's disease and glaucoma treatment.[1] |
Table 2: Carbonic Anhydrase Inhibition by Pyrazole-Carboxamides with Sulfonamide Moiety
| Compound Series | Target Enzyme | Kᵢ (µM) |
| 6a–i | hCA I | 0.063 – 3.368 |
| hCA II | 0.007 – 4.235 | |
| These compounds were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II.[2] |
Table 3: Binding Affinities of Pyrazole Derivatives against Various Cancer-Related Protein Targets
| Compound | Protein Target | Binding Affinity (kcal/mol) |
| M74 | CRMP2 | -6.9 |
| Nalidixic Acid (Standard) | CRMP2 | -5.0 |
| M72 | CYP17 | -10.4 (range: -3.7 to -10.4) |
| Galeterone (Standard) | CYP17 | -11.6 |
| Olaparib (Standard) | CYP17 | -11.4 |
| M76 | VEGFR | -9.2 |
| This study identified promising pyrazole derivatives for modulating proteins involved in cancer therapeutics.[3] |
Table 4: Inhibitory Activity and Binding Affinities of Pyrazole Derivatives against Various Enzymes
| Compound | Target Enzyme | Kᵢ (µM) or Binding Affinity (kcal/mol) |
| 10 | AChE | Kᵢ = 19.88 ± 3.06 µM |
| 7 | GST | -9.7 kcal/mol |
| 8 | BChE | -9.4 kcal/mol |
| 10 | AChE | -9.3 kcal/mol |
| This research highlights the potential of pyrazole derivatives as enzyme inhibitors with good binding affinities.[4] |
Table 5: Carbonic Anhydrase Inhibition by Pyrazole-3,4-dicarboxamides
| Compound Series | Target Enzyme | Kᵢ (µM) |
| 7a, 7b, 7i | hCA I | 0.024 - 0.496 |
| hCA II | 0.006 - 5.441 | |
| This study focused on novel pyrazole-dicarboxamides as selective inhibitors of carbonic anhydrase isoenzymes.[5][6] |
Table 6: Binding Energies of Pyrazole Derivatives against Kinase Targets
| Compound | Protein Target (PDB ID) | Binding Energy (kJ/mol) |
| 1b | VEGFR-2 (2QU5) | -10.09 |
| 1d | Aurora A (2W1G) | -8.57 |
| 2b | CDK2 (2VTO) | -10.35 |
| This docking study provides a theoretical basis for designing new pyrazole derivatives as cancer inhibitors.[7] |
Experimental Protocols for Molecular Docking
The following is a generalized protocol for the molecular docking of substituted pyrazole carboxylic acid analogs based on methodologies cited in the reviewed literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the pyrazole analogs are typically drawn using chemical drawing software like ChemDraw and converted to 3D structures.[8] The structures are then optimized and energy-minimized using force fields like CHARMM or UFF.[8]
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[9] Water molecules and co-crystallized ligands are generally removed. Kollman united atom charges, solvation parameters, and polar hydrogens are added to the protein structure.[9]
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, and OpenEye.[7][9][10][11]
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.[8]
-
Docking Algorithm: Algorithms such as the Lamarckian genetic algorithm are employed to perform the docking, generating multiple binding poses for each ligand.[7]
3. Analysis of Docking Results:
-
Binding Affinity and Scoring: The docking results are evaluated based on scoring functions that estimate the binding affinity (e.g., in kcal/mol or kJ/mol) and rank the different poses. The pose with the lowest binding energy is often considered the most favorable.[3][7][9]
-
Interaction Analysis: The binding interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like BIOVIA Discovery Studio Visualizer or PyMOL.[2][9]
Visualizations
The following diagrams illustrate key processes and pathways relevant to the molecular docking studies of pyrazole carboxylic acid analogs.
References
- 1. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies [mdpi.com]
- 11. sciforum.net [sciforum.net]
A Comparative Guide to Analytical Method Validation for 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug discovery and development, ensuring that data from pharmacokinetic (PK) and toxicokinetic (TK) studies are reliable and reproducible.[1][2] This guide provides a comparative overview of two predominant analytical techniques for the quantitative determination of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid in biological matrices such as plasma and urine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the biological matrix.[3][4] While HPLC-UV is a workhorse in many analytical laboratories due to its simplicity and cost-effectiveness, LC-MS/MS offers superior sensitivity and specificity, which is often critical for trace-level quantification.[5][6]
Experimental Workflow and Method Validation
A typical bioanalytical workflow involves several key stages, from sample collection to final data analysis. The validation of the chosen analytical method is crucial and is guided by regulatory bodies like the FDA to ensure data integrity.[7][8]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that separates compounds based on their physicochemical properties, followed by detection using UV absorbance. It is often suitable for assays where the analyte concentration is relatively high.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 310 nm (based on the chromophore of the nitrophenyl group).
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5] This makes it the preferred method for quantifying low concentrations of drugs in complex biological matrices, as it minimizes interferences.[9][10]
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with 100 µL of 2% phosphoric acid).
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
Performance Comparison
The performance of each method is evaluated based on key validation parameters as recommended by regulatory guidelines.[2][7]
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Calibration Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (%RSD) | < 15% | < 10% |
| LOD | 20 ng/mL | 0.1 ng/mL |
| LOQ | 50 ng/mL | 0.5 ng/mL |
| Mean Recovery | 85% | 92% |
| Matrix Effect | Moderate | Minimal |
Hypothetical Signaling Pathway Inhibition
The analysis of this compound in biological matrices is often relevant to understanding its pharmacokinetic profile when investigated as a potential inhibitor in cellular signaling pathways, such as a kinase cascade.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the bioanalysis of this compound should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method suitable for studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range. Its simplicity makes it advantageous for routine analysis in laboratories without access to mass spectrometry.[11]
-
LC-MS/MS is the superior choice for studies requiring high sensitivity and selectivity, especially for low-dose PK studies or when dealing with complex matrices.[5] Its ability to minimize matrix effects and provide structural confirmation makes it the gold standard in regulated bioanalysis.
References
- 1. moh.gov.bw [moh.gov.bw]
- 2. fda.gov [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. microsaic.com [microsaic.com]
- 7. fda.gov [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Selectivity of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the target selectivity of the compound 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Due to a lack of comprehensive publicly available data on the specific biological targets of this molecule, this document outlines a proposed screening strategy and comparative analysis against established inhibitors across various target classes. The experimental protocols and data presentation formats provided herein are intended to guide researchers in generating robust and comparable datasets.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The substitution pattern on the pyrazole ring, including the 3-nitrophenyl group at the 5-position and the carboxylic acid at the 3-position, suggests potential interactions with a range of biological targets. Based on literature precedents for structurally related pyrazole-3-carboxylic acid derivatives, potential target classes for this compound include, but are not limited to, carbonic anhydrases and viral proteases. A broader screening approach is recommended to establish a comprehensive selectivity profile.
Proposed Target Panel for Selectivity Screening
To comprehensively assess the target selectivity of this compound, a tiered screening approach is proposed. The initial screen should include representative members from key enzyme and receptor families implicated in various diseases.
Table 1: Proposed Primary Target Panel for Selectivity Screening
| Target Class | Representative Target(s) | Rationale for Inclusion | Known Selective Inhibitor (for comparison) |
| Carbonic Anhydrases | hCA II, hCA IX, hCA XII | 5-Aryl-1H-pyrazole-3-carboxylic acids have shown selective inhibition of hCA IX and XII.[1] | Acetazolamide (non-selective), SLC-0111 (hCA IX/XII selective) |
| Viral Proteases | Dengue Virus NS2B-NS3 Protease, Zika Virus NS2B-NS3 Protease | Pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of Dengue virus protease.[2] | Aprotinin, various experimental inhibitors |
| Protein Kinases | ABL1, SRC, EGFR, VEGFR2, CDK2 | Pyrazole derivatives are common scaffolds for kinase inhibitors.[3] | Imatinib (ABL1), Dasatinib (SRC), Gefitinib (EGFR), Sunitinib (VEGFR2), Roscovitine (CDK2) |
| GPCRs | A1AR, β2-AR, M1R | To assess off-target effects on common GPCRs. | DPCPX (A1AR), ICI-118,551 (β2-AR), Pirenzepine (M1R) |
| Other Enzymes | COX-2, HDAC6 | Pyrazole-containing compounds are known COX-2 and HDAC6 inhibitors.[4] | Celecoxib (COX-2), Ricolinostat (HDAC6) |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below.
1. Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[5]
-
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO.
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the serially diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Add 20 µL of the carbonic anhydrase enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition and calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction.
-
Principle: The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.[6]
-
Materials:
-
Kinase of interest (e.g., ABL1, SRC)
-
Kinase substrate peptide
-
ATP
-
Test compound and reference inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO control.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value from a dose-response curve.
-
3. GPCR Binding Assay (Radioligand Competition)
This assay determines the ability of a test compound to displace a radiolabeled ligand from a receptor.
-
Principle: The test compound competes with a known radiolabeled ligand for binding to the GPCR. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.[7]
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the target
-
Test compound and reference inhibitors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the specific binding and plot it as a function of the test compound concentration.
-
Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison.
Table 2: Comparative Inhibitory Activity of this compound
| Target | This compound IC50/Ki (µM) | Comparative Inhibitor IC50/Ki (µM) | Fold Selectivity vs. Primary Target |
| hCA II | [Experimental Value] | Acetazolamide: [Value] | [Calculated Value] |
| hCA IX | [Experimental Value] | SLC-0111: [Value] | [Calculated Value] |
| hCA XII | [Experimental Value] | SLC-0111: [Value] | [Calculated Value] |
| Dengue Protease | [Experimental Value] | Aprotinin: [Value] | [Calculated Value] |
| ABL1 Kinase | [Experimental Value] | Imatinib: [Value] | [Calculated Value] |
| SRC Kinase | [Experimental Value] | Dasatinib: [Value] | [Calculated Value] |
| A1AR | [Experimental Value] | DPCPX: [Value] | [Calculated Value] |
| COX-2 | [Experimental Value] | Celecoxib: [Value] | [Calculated Value] |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General workflow for assessing target selectivity.
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
Caption: General mechanism of protein kinase inhibition.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
comparing the antibacterial spectrum of pyrazole derivatives against standard antibiotics
FOR IMMEDIATE RELEASE
[City, State] – In the global fight against antimicrobial resistance, novel pyrazole derivatives are emerging as formidable contenders, exhibiting a broad spectrum of antibacterial activity that, in some instances, surpasses that of standard antibiotics. A thorough review of recent experimental data indicates that these heterocyclic compounds demonstrate potent inhibitory action against a wide array of Gram-positive and Gram-negative bacteria. This guide presents a comparative analysis of the antibacterial performance of various pyrazole derivatives against conventional antibiotics, substantiated by quantitative data and detailed experimental methodologies.
The escalating threat of multidrug-resistant microorganisms has catalyzed the quest for new chemical entities with antimicrobial properties. Pyrazole, a five-membered heterocyclic diamine, has long been recognized as a privileged scaffold in medicinal chemistry owing to its diverse biological activities.[1][2] Recent research has concentrated on the synthesis and evaluation of new pyrazole derivatives, leading to the discovery of compounds with significant antimicrobial efficacy.
Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics
The antimicrobial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes the MIC values of representative pyrazole derivatives against clinically relevant bacteria, in comparison to standard antibiotics. Lower MIC values are indicative of greater potency.[3]
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference(s) |
| Pyrazole Derivatives | |||
| Pyrazole-Thiazole Hybrid (10) | 1.9 - 3.9 | - | [4] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | 1 - 8 | 1 | [4] |
| Pyrazole-pyrimidine thione (15) | - | 12.5 | [4] |
| Tethered thiazolo-pyrazole (17) | 4 | 16 | [4] |
| Imidazo-pyridine substituted pyrazole (18) | <1 | <1 | [4] |
| Quinoline-substituted pyrazole (19) | 0.12 - 0.98 | - | [4] |
| Pyrazole-Thiazole Hybrid (24) | - | 0.037 | [4] |
| N-(trifluoromethylphenyl) derivative (28) | 0.78 | - | [4] |
| Dihydrotriazine substituted pyrazole (40) | 1 | 1 | [4] |
| Pyrazole-Ciprofloxacin Hybrid (7a) | 0.125 | - | [5][6] |
| Pyrazole-Ciprofloxacin Hybrid (7d) | 0.125 - 0.5 | - | [5][6] |
| Pyrazole-Ciprofloxacin Hybrid (7g) | 0.125 - 0.5 | - | [5][6] |
| Pyrazole-1-carbothiohydrazide (21a) | 62.5 - 125 | 62.5 - 125 | [7] |
| Substituted Pyrazole (4e) | 0.212 - 2.50 | 0.212 - 2.50 | [3] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.125 | <1 | [4][5][6] |
| Moxifloxacin | 1 | 2 | [4] |
| Chloramphenicol | - | - | [7] |
| Amoxicillin | - | - | [3] |
| Vancomycin | 2 | - | [4] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of a compound. The most frequently cited and standardized method in the reviewed literature is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the pyrazole derivatives and standard antibiotics in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Culture the bacteria on an appropriate agar medium for 18-24 hours.
- Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- Select several isolated colonies from the agar plate and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Dilutions:
- Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
- Add 100 µL of the stock solution of the test compound to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
4. Inoculation:
- Inoculate each well (except for a negative control well containing only broth) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
5. Incubation:
- Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
- Include a growth control (broth and inoculum without antimicrobial agent) and a sterility control (broth only) for each experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of the antibacterial spectrum of pyrazole derivatives.
Caption: Workflow for comparing the antibacterial spectrum of pyrazole derivatives.
Conclusion
The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, in some cases exceeding that of established antibiotics, highlights their importance in the ongoing search for novel therapeutics to combat bacterial infections. Further investigation, including in vivo efficacy studies and toxicological profiling, is warranted to fully realize their therapeutic potential and pave the way for their clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Hazard Profile Summary
Based on analogous compounds, this compound is anticipated to possess the following hazards. This information should be confirmed by consulting the specific SDS provided by the supplier.
| Hazard Classification | GHS Hazard Statement (Anticipated) | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][6] This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be identified as hazardous waste.[5][6]
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent accidental reactions.[7][8]
2. Containerization:
-
Use a dedicated, properly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with the chemical and in good condition with no leaks or cracks.[6][9]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[6][9] Chemical abbreviations or formulas are not acceptable.[9]
-
The label should also include the name of the principal investigator, the laboratory location, and the date when the waste was first added to the container.[8][10]
3. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.[5]
-
This area should be well-ventilated, cool, and dry, and away from sources of ignition or incompatible materials.[3][5]
-
Ensure secondary containment is used to prevent spills from reaching drains.[7][11]
4. Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][6]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.[3]
-
Follow their specific instructions for packaging and preparing the waste for transport.[3]
Important Considerations:
-
DO NOT dispose of this compound down the drain.[3][6] This is to prevent the release of this potentially harmful substance into aquatic systems.
-
DO NOT dispose of this chemical in the regular trash.[6]
-
In the event of a small spill, evacuate the area, ensure good ventilation, and wear appropriate PPE.[6] Contain the spill with an inert absorbent material like sand or vermiculite, and then collect the material into a labeled hazardous waste container.[5][6]
-
For empty containers that held this chemical, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][11] After triple-rinsing, the container may be disposed of in the regular trash after defacing the label.[9][11]
Experimental Protocol: Spill Cleanup
In the event of a small spill of solid this compound, follow these steps:
-
Evacuate and Ventilate: Immediately clear the area of non-essential personnel and ensure the area is well-ventilated.[6]
-
Don PPE: At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves. If there is a risk of generating dust, respiratory protection should be used.[6]
-
Contain the Spill: Carefully cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid actions that could create dust.[6]
-
Collect the Material: Gently sweep the absorbed material into a designated, labeled hazardous waste container.[6]
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the same hazardous waste container.
-
Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to your institution's and local environmental regulations.[6]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
